Pde10-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pde10-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Pde10-IN-1, a potent inhibitor of phosphodiesterase 10 (PDE10). This compound is a research compound identified in patent WO 2013192273 A1, with potential applications in the treatment of central nervous system (CNS) and metabolic disorders.[1][2][3] This document details the presumed synthetic pathway, biological activity, and the underlying signaling pathways modulated by this compound.
Core Data Summary
The following table summarizes the key chemical and biological data for this compound.
| Property | Value | Reference |
| Chemical Name | 2-[(1R,2R)-2-(5,8-dimethyl[1][4][5]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1][2]naphthyridine | [2] |
| CAS Number | 1516896-09-5 | [1][2] |
| Molecular Formula | C21H19N7 | [1][2] |
| Molecular Weight | 369.42 g/mol | [1][2] |
| Biological Target | Phosphodiesterase 10 (PDE10) | [1][3] |
| IC50 (PDE10) | 480 nM | [4] |
| IC50 (PDE2) | 29 nM | [4] |
| Solubility | Soluble in DMSO (up to 2 mg/mL with sonication) | [1][2] |
PDE10A Signaling Pathway and Mechanism of Action
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction within the brain, particularly in the medium spiny neurons of the striatum. It achieves this by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This amplification of cyclic nucleotide signaling modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), thereby influencing neuronal excitability and gene expression.
Diagram of the PDE10A signaling pathway and the inhibitory action of this compound.
Discovery and Synthesis Process
This compound was identified as a potent PDE10 inhibitor through screening and medicinal chemistry efforts as documented in patent WO 2013192273 A1. The synthesis of this compound involves a multi-step process, likely commencing with the construction of the core heterocyclic systems, followed by their coupling. While the exact, step-by-step synthesis of this compound is not provided as a specific example in the public domain, a plausible synthetic route can be devised based on the general methods described in the patent and the broader chemical literature for the synthesis of similar imidazo[2,1-f][1][2]naphthyridine and[1][4][5]triazolo[1,5-a]pyrazine scaffolds.
Proposed Synthetic Workflow
The synthesis can be conceptually divided into the preparation of two key intermediates: the imidazo[2,1-f][1][2]naphthyridine core and the[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain, followed by their coupling.
Conceptual workflow for the synthesis of this compound.
Experimental Protocols
General Synthetic Procedure (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound, based on common organic chemistry techniques for the formation of similar heterocyclic systems.
Part 1: Synthesis of the Imidazo[2,1-f][1][2]naphthyridine Core
-
Step 1: Condensation. A substituted 2-aminopyridine derivative is reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the initial naphthyridine ring system.
-
Step 2: Cyclization. The resulting naphthyridine is then reacted with a halo-acetyl derivative, followed by intramolecular cyclization, often under heating, to yield the imidazo[2,1-f][1][2]naphthyridine core.
-
Step 3: Functionalization. The core structure is then functionalized, for example, through halogenation at a specific position, to prepare it for the subsequent coupling reaction.
Part 2: Synthesis of the[1][4][5]Triazolo[1,5-a]pyrazine-cyclopropane Side Chain
-
Step 1: Triazole Formation. A substituted aminopyrazine is reacted with a reagent such as N,N-dimethylformamide dimethyl acetal, followed by treatment with hydroxylamine hydrochloride and subsequent cyclization to form the[1][4][5]triazolo[1,5-a]pyrazine ring.
-
Step 2: Cyclopropanation. The triazolopyrazine is then subjected to a cyclopropanation reaction, for instance, using a Simmons-Smith or related reaction with a suitable dihaloalkane and a zinc-copper couple, to introduce the cyclopropyl moiety.
-
Step 3: Functionalization. The cyclopropyl-triazolopyrazine intermediate is then converted into a suitable derivative for the coupling reaction, such as a boronic acid or ester, or a stannane.
Part 3: Final Coupling
-
Step 1: Cross-Coupling. The functionalized imidazo[2,1-f][1][2]naphthyridine core is coupled with the functionalized[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling).
-
Step 2: Purification. The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization.
PDE10A Inhibition Assay Protocol (Fluorescence Polarization)
The following is a representative protocol for determining the in vitro potency of this compound against PDE10A using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM) substrate
-
Phosphate-binding agent (e.g., a specific nanobead)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with MgCl2)
-
This compound and reference compounds (e.g., papaverine)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO.
-
Assay Plate Preparation: Dispense the inhibitor dilutions into the wells of a 384-well plate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Prepare a working solution of PDE10A in the assay buffer and add it to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the cAMP-FAM or cGMP-FAM substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Add the phosphate-binding agent to all wells. This will bind to the hydrolyzed, non-cyclic fluorescent nucleotide, causing an increase in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. helenkeller.testcatalog.org [helenkeller.testcatalog.org]
- 4. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Pde10-IN-1 Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic nucleotide signaling pathways within the brain by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] These second messengers are integral to a multitude of neuronal processes, including mood regulation, cognition, and motor control.[3] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are central to the function of the basal ganglia.[1][4] This restricted expression pattern has made PDE10A an attractive therapeutic target for various neuropsychiatric and neurodegenerative disorders.[3][5][6]
This guide provides a detailed overview of the mechanism of action of Pde10-IN-1, a representative inhibitor of PDE10A. By preventing the breakdown of cAMP and cGMP, this compound elevates the intracellular levels of these cyclic nucleotides, thereby enhancing downstream signaling and modulating neuronal function.[3] This document will delve into the molecular interactions, signaling cascades, and physiological effects of this compound in neurons, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the PDE10A enzyme.[7] This inhibition leads to an accumulation of intracellular cAMP and cGMP in MSNs.[1][3] The striatal MSNs are broadly divided into two populations that form the direct and indirect pathways of the basal ganglia:
-
Direct Pathway MSNs (dMSNs): These neurons primarily express the D1 dopamine receptor, which is coupled to the Gαolf G-protein. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production.
-
Indirect Pathway MSNs (iMSNs): These neurons predominantly express the D2 dopamine receptor, which is coupled to the Gαi G-protein. Activation of D2 receptors inhibits adenylyl cyclase, thereby reducing cAMP levels.[8]
This compound, by inhibiting PDE10A in both types of MSNs, amplifies the effects of G-protein coupled receptor signaling on cyclic nucleotide levels.[1] This leads to a complex modulation of neuronal excitability, synaptic plasticity, and gene expression.[1] While PDE10A is present in all MSNs, its inhibition often results in a preferential activation of the indirect striatal output pathway.[9]
Signaling Pathways
The inhibition of PDE10A by this compound directly impacts the cAMP/Protein Kinase A (PKA) and cGMP/Protein Kinase G (PKG) signaling pathways.
cAMP/PKA Pathway
In dMSNs, the elevation of cAMP due to PDE10A inhibition enhances PKA signaling. In iMSNs, this compound potentiates adenosine A2A receptor signaling and counteracts the inhibitory effect of D2 receptor activation on adenylyl cyclase.[1] The activation of PKA leads to the phosphorylation of numerous downstream targets, including the cAMP-response element-binding protein (CREB), which is a key transcription factor involved in neuronal survival and plasticity.[10]
cGMP/PKG Pathway
PDE10A also hydrolyzes cGMP. Dopamine-regulated cGMP synthesis in the striatum is driven by nitric oxide (NO) stimulation of soluble guanylate cyclase, which is present in both dMSNs and iMSNs.[11] Inhibition of PDE10A by this compound leads to an increase in cGMP levels, which in turn activates PKG. This pathway is also thought to contribute to the overall effects of PDE10A inhibition, particularly in the iMSNs.[4][11]
Quantitative Data
The following table summarizes key quantitative data for representative PDE10A inhibitors. It is important to note that while "this compound" is used as a placeholder in this guide, the specific values are derived from studies of various characterized PDE10A inhibitors.
| Parameter | Compound | Value | Species | Assay | Reference |
| IC₅₀ | EM-221 | 9 pM | In vitro | PDE10A inhibition | [9] |
| Binding Affinity (KD) | [³H]BMS-843496 | 0.15 nM | Mouse | Radioligand binding | [2] |
| Enzyme Occupancy | TAK-063 | ~30% | Human | PET Imaging (20 mg dose) | [4] |
| Behavioral Efficacy | EM-221 | 0.1 mg/kg p.o. | Rodent | MK-801-induced hyperlocomotion | [9] |
Experimental Protocols
The mechanism of action of PDE10A inhibitors like this compound has been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.
Slice Electrophysiology
This technique is used to study the effects of this compound on the electrical properties of individual neurons.
-
Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the striatum are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from visually identified MSNs.
-
Drug Application: this compound is bath-applied at known concentrations.
-
Data Acquisition and Analysis: Changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic currents are recorded and analyzed to determine the effect of the compound on neuronal excitability and synaptic transmission.[1]
Behavioral Studies in Rodents
These studies are crucial for understanding the in vivo effects of this compound on complex behaviors relevant to neuropsychiatric disorders.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Behavioral Paradigm: A common assay is the attenuation of NMDA receptor antagonist-induced hyperlocomotion. Animals are treated with a compound like MK-801 to induce hyperactivity, followed by treatment with this compound.[4][9]
-
Data Collection: Locomotor activity is quantified using automated activity chambers.
-
Data Analysis: The ability of this compound to dose-dependently reduce the hyperlocomotor activity is assessed.[4]
Logical Relationships and Behavioral Outcomes
The inhibition of PDE10A by this compound initiates a cascade of events that ultimately leads to changes in behavior. The preferential activation of the indirect pathway MSNs by PDE10A inhibitors often results in behavioral effects that are similar to those of dopamine D2 receptor antagonists, which are a cornerstone of antipsychotic therapy.[4]
Conclusion
This compound, as a representative inhibitor of PDE10A, exerts its effects on neurons primarily through the elevation of intracellular cAMP and cGMP levels in the medium spiny neurons of the striatum. This leads to a complex modulation of the direct and indirect pathways of the basal ganglia, with a functional output that often phenocopies that of D2 receptor antagonists. While PDE10A inhibitors have shown promise in preclinical models for a range of neuropsychiatric and neurodegenerative disorders, their clinical development has faced challenges.[4] A thorough understanding of the intricate molecular and cellular mechanisms of action, as detailed in this guide, is paramount for the continued exploration of PDE10A as a therapeutic target and the development of novel, effective treatments for brain disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10A Inhibitor Modulates Right Ventricular Outflow Tract Electrophysiological Activities and Calcium Homeostasis via the cGMP/PKG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PDE10A modulators and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Pde10-IN-1's Role in Modulating Striatal Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data for a specific molecule designated "Pde10-IN-1" is limited. This guide will therefore utilize data from well-characterized, potent, and selective phosphodiesterase 10A (PDE10A) inhibitors, such as TP-10 and Mardepodect (PF-2545920), as representative examples of this compound's expected activity. The principles, protocols, and quantitative data presented are generalizable to potent and selective PDE10A inhibitors.
Introduction: PDE10A in Striatal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the brain's striatum, the principal neurons of the basal ganglia.[2][3] These neurons are fundamental for integrating cortical and thalamic inputs with dopaminergic signals from the midbrain to regulate motor control, cognition, and emotional processes.[4]
MSNs are segregated into two main pathways:
-
The Direct Pathway (striatonigral): Composed of MSNs expressing the D1 dopamine receptor. Activation of this pathway facilitates movement.
-
The Indirect Pathway (striatopallidal): Composed of MSNs expressing the D2 dopamine receptor. Activation of this pathway suppresses movement.[5]
By regulating the intracellular levels of cAMP and cGMP, PDE10A is a critical modulator of the signaling cascades downstream of D1 and D2 dopamine receptors, as well as adenosine A2A receptors.[3] Inhibition of PDE10A elevates cyclic nucleotide levels, thereby modulating neuronal excitability, synaptic plasticity, and gene expression. This central role has positioned PDE10A as a significant therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][2] this compound is a representative potent and selective inhibitor of PDE10A designed to modulate these striatal signaling pathways.
Quantitative Data on PDE10A Inhibition
The inhibitory potency of this compound and other reference compounds against PDE10A is determined by their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for several well-characterized PDE10A inhibitors.
Table 1: In Vitro Inhibitory Potency of Selected PDE10A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile (Fold vs. other PDEs) | Reference |
|---|---|---|---|---|---|
| This compound (Representative) | Human PDE10A | User-determined | User-determined | User-determined | N/A |
| Mardepodect (PF-2545920) | Human PDE10A | Not Specified | 0.37 | >1000-fold | [1][6] |
| Balipodect (TAK-063) | Human PDE10A | Not Specified | 0.30 | >15000-fold | [6] |
| TP-10 | Human PDE10A | Not Specified | 0.8 | >1000-fold | [1][6] |
| PQ-10 | Human PDE10A | Enzymatic | 5 (cGMP), 13 (cAMP) | Highly selective for PDE10 | [1][7] |
| Papaverine | Human PDE10A | Calorimetric | 95 (Ki) | Broad (inhibits other PDEs) |[1][8] |
Table 2: In Vivo Effects of Representative PDE10A Inhibitors on Striatal Signaling
| Parameter | Inhibitor | Animal Model | Effect | Reference |
|---|---|---|---|---|
| Striatal cAMP Levels | PDE10A Inhibitors | Rat (in vivo) | Robust increase | [9] |
| DARPP-32 Phosphorylation (Thr34) | Papaverine | Mouse Striatal Slices | Robust increase | [10] |
| GluR1 Phosphorylation (Ser845) | Papaverine | Mouse Striatal Slices | Robust increase | [10] |
| MSN Excitability | TP-10, Papaverine | Anesthetized Rat (in vivo) | Increased responsiveness to cortical stimulation | [3][11] |
| c-Fos Expression (D2-MSNs) | TP-10 | Mouse (in vivo) | Selective increase in dorsomedial striatum |[9] |
Modulation of Striatal Signaling Pathways
By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within MSNs. This has differential effects on the direct and indirect pathways.
-
In Direct Pathway D1-MSNs: D1 receptor activation stimulates adenylyl cyclase, increasing cAMP production. PDE10A inhibition potentiates this signal, enhancing cAMP/PKA signaling.[3]
-
In Indirect Pathway D2-MSNs: D2 receptor activation inhibits adenylyl cyclase. Conversely, adenosine A2A receptors, which are co-expressed in D2-MSNs, stimulate cAMP production. PDE10A inhibition counteracts the inhibitory effect of D2 receptor activation and potentiates A2A receptor signaling, leading to a net increase in cAMP and PKA activity.[3][12] Studies suggest that PDE10A inhibition may have a more pronounced effect on the indirect pathway.[3][11]
The following diagram illustrates the core signaling cascade.
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 value of this compound. The assay measures the ability of an inhibitor to prevent PDE10A from hydrolyzing a fluorescently labeled cAMP substrate (FAM-cAMP).[1][13]
Materials and Reagents:
-
Recombinant Human PDE10A enzyme
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Fluorescently labeled substrate: FAM-Cyclic-3',5'-AMP (200 nM working solution)
-
Binding Agent (specific for fluorescent monophosphate)
-
This compound and reference inhibitors
-
Dimethyl sulfoxide (DMSO)
-
Black, low-binding 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Dilute the PDE10A enzyme to its optimal concentration in cold PDE Assay Buffer immediately before use.
-
Prepare the FAM-cAMP substrate solution at a 200 nM working concentration in PDE Assay Buffer.[1]
-
-
Assay Protocol:
-
Add 5 µL of the diluted inhibitor solutions (or inhibitor buffer for controls) to the appropriate wells of the microplate.
-
Add 25 µL of the 200 nM FAM-cAMP substrate solution to all wells except the "Blank".
-
To initiate the reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.
-
The final reaction volume is 50 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: Acute Striatal Slice Preparation and Electrophysiology
This protocol describes how to measure the effect of a PDE10A inhibitor on the intrinsic excitability of MSNs in acute brain slices.[3][14]
Materials and Reagents:
-
Animals: C57BL/6J mice (e.g., P21-P35)
-
Solutions:
-
NMDG-based cutting solution: (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Standard aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.
-
Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH.[3]
-
-
Equipment: Vibratome, patch-clamp amplifier, microscope with DIC/IR optics, micromanipulators, data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution.
-
Rapidly extract the brain and prepare coronal or sagittal slices (250-350 µm thick) containing the striatum using a vibratome in ice-cold NMDG solution.[3]
-
Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-12 minutes.
-
Transfer slices to a holding chamber with standard aCSF at room temperature, bubbled with carbogen (95% O2 / 5% CO2), for at least 1 hour before recording.[3]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify MSNs in the dorsal striatum using DIC/IR optics.
-
Obtain a whole-cell patch-clamp recording in current-clamp mode.
-
-
Experimental Protocol:
-
Baseline Recording: After establishing a stable recording, measure the resting membrane potential. Inject a series of depolarizing current steps (e.g., from -100 to +300 pA in 20 pA increments, 500 ms duration) to elicit action potentials. Record the number of spikes at each step.
-
Drug Application: Prepare the PDE10A inhibitor (e.g., 100 nM this compound) in aCSF. Switch the perfusion to the drug-containing aCSF and allow it to equilibrate for 10-15 minutes.
-
Post-Drug Recording: Repeat the same series of current injections as in the baseline condition.
-
-
Data Analysis:
-
For each cell, create a plot of the number of spikes versus the injected current (I-O curve) for both baseline and drug conditions.
-
Compare changes in spike number, firing threshold, and resting membrane potential using appropriate statistical tests (e.g., paired t-test or two-way ANOVA).[3]
-
Logical Framework of this compound Action
This compound's therapeutic potential stems from its ability to rebalance the activity of the direct and indirect striatal output pathways, which is often dysregulated in neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. benchchem.com [benchchem.com]
- 14. precisionary.com [precisionary.com]
The Effect of PDE10A Inhibition on Intracellular cAMP and cGMP Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the impact of Phosphodiesterase 10A (PDE10A) inhibition on intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While the specific compound "Pde10-IN-1" is not extensively characterized in peer-reviewed literature, this guide will focus on the well-documented effects of potent and selective PDE10A inhibitors, which serve as a proxy for understanding the cellular consequences of targeting this enzyme.
Phosphodiesterase 10A is a dual-substrate enzyme that plays a critical role in regulating signal transduction by hydrolyzing both cAMP and cGMP.[1][2][3] It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognitive processes, making it a significant therapeutic target for neurological and psychiatric disorders.[4][5][6] Inhibition of PDE10A prevents the degradation of cAMP and cGMP, leading to their accumulation and the subsequent activation of downstream signaling pathways.[6][7][8]
Data Presentation: Quantitative Effects of PDE10A Inhibition
The inhibition of PDE10A leads to a significant and robust increase in both intracellular cAMP and cGMP levels. The magnitude of this increase is dependent on the specific inhibitor, its concentration, the cell type, and the experimental conditions. The following tables summarize representative quantitative data from studies using various selective PDE10A inhibitors.
| Inhibitor | Cell/Tissue Type | Concentration | Fold Increase in cAMP (approx.) | Fold Increase in cGMP (approx.) | Reference |
| TP-10 | Mouse Striatum | 3.2 mg/kg | Significant Increase | ~5-fold or higher | [9] |
| MP-10 | HT22 Cells | 5 µM | Upregulated | Not Reported | [3] |
| Papaverine | Mouse Striatal Slices | Not Specified | Robust Increase | Not Reported | [10] |
| PDE10A-IN-2 | HEK293 cells expressing human PDE10A | 1 nM - 1 µM | Dose-dependent increase | Dose-dependent increase | [7] |
| PDE10A-IN-2 | Primary Striatal Neurons | 1 nM - 1 µM | Dose-dependent increase | Dose-dependent increase | [7] |
Note: Basal levels of cAMP are typically about 10-fold higher than those of cGMP. Therefore, while the absolute increase in both nucleotides upon PDE10A inhibition can be similar, the fold-increase for cGMP is often more pronounced.[4]
Signaling Pathways Modulated by PDE10A Inhibition
The accumulation of intracellular cAMP and cGMP upon PDE10A inhibition activates their respective downstream effector proteins, Protein Kinase A (PKA) and Protein Kinase G (PKG).[7] These kinases then phosphorylate a multitude of substrate proteins, leading to a cascade of cellular responses.
cAMP Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory effect of this compound.
cGMP Signaling Pathway
Caption: The cGMP signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Accurate measurement of intracellular cAMP and cGMP levels is crucial for characterizing the effects of PDE10A inhibitors. Several robust methods are available, each with its own advantages and considerations.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay
This is a widely used, homogeneous assay for the sensitive detection of cAMP and cGMP in cell lysates.
Principle: The assay is based on the competition between endogenous cyclic nucleotides in the sample and a labeled cyclic nucleotide tracer for binding to a specific antibody. The antibody is labeled with a donor fluorophore (e.g., europium cryptate), and the tracer is labeled with an acceptor fluorophore (e.g., d2). When the antibody and tracer are in close proximity, FRET occurs. Endogenous cyclic nucleotides in the sample displace the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of the cyclic nucleotide.[11]
Protocol Outline:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add the lysis buffer provided in the assay kit to each well and incubate to release intracellular cyclic nucleotides.[7]
-
-
Immunoassay:
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 320-340 nm) and emission (e.g., 620 nm and 665 nm) wavelengths.[7]
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).
-
Determine the concentration of cAMP and cGMP in the samples by interpolating from a standard curve.
-
Normalize the results to the protein concentration in each well.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the absolute quantification of cAMP and cGMP.
Protocol Outline:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the TR-FRET assay.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the purified samples using an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in multiple reaction monitoring (MRM) mode.[7]
-
-
Data Analysis:
-
Quantify cAMP and cGMP levels by comparing the peak areas to those of known standards.[7]
-
Experimental Workflow Diagram
Caption: A generalized workflow for measuring intracellular cAMP and cGMP levels.
Conclusion
Inhibition of PDE10A with compounds such as this compound is a potent mechanism for elevating intracellular levels of both cAMP and cGMP. This dual effect modulates the activity of the PKA and PKG signaling pathways, which have profound implications for neuronal function and are of significant interest for the development of novel therapeutics for a range of central nervous system disorders. The experimental protocols outlined in this guide provide robust and reliable methods for quantifying these changes, enabling the detailed characterization of PDE10A inhibitors and their cellular effects.
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Preclinical Pharmacological Profile of PDE2/PDE10-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological properties of PDE2/PDE10-IN-1, a dual inhibitor of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10). This document summarizes key in vitro and in vivo data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.
In Vitro Pharmacological Profile
The in vitro activity of PDE2/PDE10-IN-1 has been characterized through a series of enzymatic and safety assays. The compound demonstrates potent inhibition of PDE2 and PDE10, with selectivity over other phosphodiesterase isoforms and a favorable safety profile in preliminary assessments.
Table 1: In Vitro Inhibitory Activity of PDE2/PDE10-IN-1
| Target | IC50 (nM) |
| PDE2 | 29[1] |
| PDE10 | 480[1] |
| PDE11A | 6920[1] |
| PDE4D | 5890[1] |
Table 2: In Vitro Safety Profile of PDE2/PDE10-IN-1
| Assay | Result |
| CYP450 Panel (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition[1] |
| Bacterial Mutagenicity (Ames Test) | Inactive up to 125 µg/mL[1] |
In Vivo Pharmacological Profile
The pharmacokinetic properties of PDE2/PDE10-IN-1 have been evaluated in rats, providing insights into its absorption, distribution, and clearance.
Table 3: Pharmacokinetic Parameters of PDE2/PDE10-IN-1 in Rats
| Route of Administration | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | Bioavailability | Brain Penetration |
| Intravenous (i.v.) | 2.5 | 0.47[1] | - | - | - |
| Oral (p.o.) | 10 | 2.36[1] | 997[1] | Good | Yes |
| Subcutaneous (s.c.) | 10 | - | - | - | Brain concentrations of 370-895 ng/g after 1 hour[1] |
Signaling Pathway
PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, particularly in the striatum. Its inhibition leads to an increase in both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can influence gene expression and neuronal activity.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical characterization of PDE2/PDE10-IN-1.
Phosphodiesterase (PDE) Enzymatic Assay
Objective: To determine the inhibitory activity of PDE2/PDE10-IN-1 against various PDE isoforms.
Methodology: A common method for assessing PDE activity is a fluorescence polarization (FP) assay.
-
Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In the presence of a PDE enzyme, the cyclic nucleotide is hydrolyzed to its corresponding monophosphate. A binding agent that specifically binds to the monophosphate is then added. This binding results in a larger molecular complex that rotates more slowly, leading to a high fluorescence polarization signal. An inhibitor of the PDE enzyme will prevent the hydrolysis of the cyclic nucleotide, resulting in a low polarization signal.
-
General Protocol:
-
Recombinant human PDE enzymes are diluted to a working concentration in an appropriate assay buffer.
-
Serial dilutions of the test compound (PDE2/PDE10-IN-1) are prepared.
-
The diluted enzyme and the test compound are incubated together in a microplate.
-
The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate (e.g., FAM-cAMP).
-
After a defined incubation period at room temperature, a binding agent is added to stop the reaction and bind to the product.
-
The fluorescence polarization is measured using a microplate reader.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of PDE2/PDE10-IN-1 to inhibit major drug-metabolizing CYP450 enzymes.
Methodology: A common high-throughput screening method utilizes fluorescent probe substrates.
-
Principle: Specific, non-fluorescent or weakly fluorescent substrates are used for each CYP isoform. The CYP enzyme metabolizes the substrate into a highly fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity. A test compound that inhibits the CYP enzyme will reduce the rate of fluorescence production.
-
General Protocol:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are incubated with a specific fluorescent probe substrate and a NADPH regenerating system.
-
The test compound (PDE2/PDE10-IN-1) is added at various concentrations.
-
The reaction is incubated at 37°C.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The percent inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to the vehicle control.
-
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of PDE2/PDE10-IN-1.
Methodology: The Ames test is a widely used method for detecting mutagenic compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
-
General Protocol:
-
The tester strains of Salmonella typhimurium are exposed to various concentrations of the test compound (PDE2/PDE10-IN-1). The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
-
The bacteria are then plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies on each plate is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of PDE2/PDE10-IN-1 following intravenous and oral administration.
Methodology: A standard pharmacokinetic study in rats involves the administration of the compound and subsequent collection of blood samples over time.
-
Principle: By measuring the concentration of the drug in the plasma at different time points, key pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and bioavailability can be determined.
-
General Protocol:
-
The test compound (PDE2/PDE10-IN-1) is formulated in a suitable vehicle for intravenous and oral administration.
-
The compound is administered to rats at a specific dose.
-
Blood samples are collected at predetermined time points after dosing.
-
Plasma is separated from the blood samples.
-
The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software.
-
For brain penetration studies, brain tissue is collected at a specific time point after administration, and the compound concentration is measured in the brain homogenate.
-
References
An In-depth Technical Guide to Pde10-IN-1 as a Chemical Probe for PDE10A Function
A Note on the Chemical Probe "Pde10-IN-1": Publicly available scientific literature and chemical databases do not contain specific information on a chemical probe designated "this compound". This guide will therefore focus on the principles of using a chemical probe to investigate Phosphodiesterase 10A (PDE10A) function, utilizing the well-characterized and potent inhibitor TAK-063 as a primary example of a selective chemical probe for PDE10A. The data and methodologies presented are synthesized from extensive research on established PDE10A inhibitors.
Introduction to PDE10A and Chemical Probes
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward pathways.[3] Its unique expression pattern has made it a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][4]
A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe for PDE10A is a potent, selective, and well-characterized inhibitor that can be used to modulate PDE10A activity and observe the downstream biological consequences. This guide provides an in-depth overview of the use of such probes, with a focus on experimental protocols and data interpretation.
Data Presentation: Comparative Pharmacology of PDE10A Inhibitors
The following tables summarize the quantitative data for several well-characterized PDE10A inhibitors that can be used as chemical probes.
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| TAK-063 | Human PDE10A2 | 0.30 | - | Enzyme Inhibition | [4] |
| MP-10 | PDE10A | 0.18 | - | Enzyme Inhibition | [5] |
| TP-10 | PDE10A | 0.3 | - | Enzyme Inhibition | [5] |
| PF-2545920 (Mardepodect) | Human PDE10A | 0.37 | - | Enzyme Inhibition | [6] |
| JNJ-42396302 | Human PDE10A | 40 (cAMP), 51 (cGMP) | 13 | SPA ([3H]cAMP) | |
| CPL500036 | PDE10A | 1 | - | Microfluidic | [5] |
| Papaverine | PDE10A | - | - | - | [4] |
Table 2: Selectivity Profile of TAK-063
| PDE Family Member | Fold Selectivity vs. PDE10A |
| PDE1 | >15000 |
| PDE2 | >15000 |
| PDE3 | >15000 |
| PDE4 | >15000 |
| PDE5 | >15000 |
| PDE6 | >15000 |
| PDE7 | >15000 |
| PDE8 | >15000 |
| PDE9 | >15000 |
| PDE11 | >15000 |
| Data from Harada et al. (2015)[4] |
Signaling Pathways
The primary role of PDE10A is to regulate the levels of cAMP and cGMP in striatal medium spiny neurons (MSNs). Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn modulates the activity of downstream signaling pathways, particularly those involving the dopamine D1 and D2 receptors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for PDE10A Inhibition
This protocol describes a competitive binding assay to determine the potency of a chemical probe in inhibiting PDE10A activity.
Materials and Reagents:
-
Recombinant Human PDE10A enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for the fluorescent monophosphate product)
-
Test compound (e.g., TAK-063) and reference inhibitors (e.g., Papaverine)
-
Dimethyl sulfoxide (DMSO)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Dilute the PDE10A enzyme to its optimal working concentration in Assay Buffer. This should be determined empirically.
-
Dilute the FAM-cAMP substrate to its working concentration (e.g., 200 nM) in Assay Buffer.
-
-
Assay Protocol (per well):
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, known inhibitor for 0% activity) to the wells of the microplate.
-
Add 10 µL of the diluted PDE10A enzyme solution to each well.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP solution to each well.
-
Mix gently and incubate for 60-120 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the Binding Agent solution.
-
Incubate for an additional 10-15 minutes to allow for binding equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflows
The following diagram illustrates a typical workflow for the discovery and validation of a chemical probe for PDE10A.
Conclusion
The use of potent and selective chemical probes is indispensable for elucidating the complex biological functions of PDE10A. This guide has provided a framework for understanding and utilizing such tools, with TAK-063 serving as a prime example. By employing rigorous experimental methodologies and careful data interpretation, researchers can leverage chemical probes to validate PDE10A as a therapeutic target and to develop novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Hypothesis for Pde10-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its inhibition presents a compelling therapeutic strategy for a range of central nervous system (CNS) disorders. This technical guide delves into the therapeutic hypothesis for Pde10-IN-1, a potent inhibitor of PDE10A. Due to the limited availability of public data for this compound, this document will leverage data from well-characterized PDE10A inhibitors as representative examples to detail the underlying science, experimental validation, and future research directions. This guide provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to support the investigation of this compound and other molecules in this class.
Introduction: The Rationale for PDE10A Inhibition
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers in cellular signal transduction.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are integral components of the basal ganglia circuits responsible for motor control, cognition, and reward processing. This specific expression pattern makes PDE10A an attractive therapeutic target for neurological and psychiatric conditions.[3]
The therapeutic hypothesis for PDE10A inhibitors, such as this compound, is centered on their ability to elevate intracellular levels of cAMP and cGMP in MSNs.[2] This modulation of second messenger signaling can, in turn, influence the activity of downstream pathways, including the protein kinase A (PKA) and protein kinase G (PKG) signaling cascades.[4] By potentiating the signaling of dopamine D1 receptors and attenuating the signaling of D2 receptors in the striatum, PDE10A inhibitors are being investigated for their potential to treat disorders like schizophrenia, Huntington's disease, and Tourette syndrome.[5][6][7] Despite promising preclinical data, the translation to clinical efficacy has been challenging, highlighting the need for a deeper understanding of the complex neurobiology.[3][7]
Signaling Pathways of PDE10A Inhibition
The inhibition of PDE10A leads to an accumulation of cAMP and cGMP within the MSNs of the striatum, impacting both the direct (dMSN) and indirect (iMSN) pathways of the basal ganglia.
-
Direct Pathway (Go Pathway): In dMSNs, which primarily express D1 dopamine receptors, increased cAMP levels are thought to enhance signaling, contributing to the pro-cognitive and potential antipsychotic effects.
-
Indirect Pathway (No-Go Pathway): In iMSNs, which are rich in D2 dopamine receptors and adenosine A2A receptors, the elevation of cyclic nucleotides can modulate neuronal excitability. PDE10A inhibition has been shown to preferentially activate the indirect pathway, a mechanism that phenocopies the action of D2 receptor antagonists, which are standard-of-care antipsychotics.[7]
The following diagram illustrates the central role of PDE10A in the signaling cascade of a medium spiny neuron.
Quantitative Data for Representative PDE10A Inhibitors
While specific data for this compound is not publicly available, the following tables summarize key quantitative metrics for other well-studied PDE10A inhibitors to provide a comparative context for researchers.
Table 1: In Vitro Potency of Representative PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. other PDEs | Reference |
| PDE2/PDE10-IN-1 | PDE10A | 480 | - | [8] |
| PDE2 | 29 | - | [8] | |
| EM-221 | PDE10A | 0.009 | >100,000-fold | [5] |
| TP-10 | PDE10A | 0.8 | - | [9] |
| PQ-10 | PDE10A (cAMP) | 13 | High | [10] |
| PDE10A (cGMP) | 5 | High | [10] | |
| Mardepodect (PF-2545920) | PDE10A | 0.37 | >1000-fold | [9] |
| Balipodect (TAK-063) | PDE10A | 0.30 | >15000-fold | [9] |
| MK-8189 | PDE10A | 0.029 | High | [11] |
Table 2: In Vivo Target Engagement and Efficacy of a Representative PDE10A Inhibitor (EM-221)
| Parameter | Species | Dose (mg/kg, p.o.) | Effect | Reference |
| PDE10A Occupancy | Rat | 0.1 | Peak occupancy at 2h | [5] |
| MK-801 Induced Hyperlocomotion | Rat | 0.05 - 0.50 | Reduction | [5] |
| Conditioned Avoidance Response | Rat | 0.05 - 0.50 | Attenuation | [5] |
| Novel Object Recognition | Rat | 0.05 - 0.50 | Facilitation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PDE10A inhibitors.
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
cAMP or cGMP substrate
-
Test compound (e.g., this compound)
-
5'-nucleotidase
-
Assay buffer (e.g., Tris-HCl based)
-
Detection reagent for phosphate (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, PDE10A enzyme, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Add the detection reagent and measure the absorbance to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo PDE10A Target Occupancy Assay
Objective: To measure the degree to which a test compound binds to PDE10A in the brain of a living animal.
Materials:
-
Test compound (e.g., this compound)
-
A selective PDE10A radiotracer (e.g., [3H]-PDM-042)
-
Experimental animals (e.g., rats)
-
Homogenization buffer
-
Scintillation counter
Procedure:
-
Administer the test compound to the animals at various doses and time points.
-
At a specified time before sacrifice, administer the PDE10A radiotracer intravenously.
-
Sacrifice the animals and dissect the striatum.
-
Homogenize the striatal tissue in ice-cold buffer.
-
Measure the radioactivity in the homogenate using a scintillation counter.
-
Calculate the percentage of PDE10A occupancy by comparing the radioactivity in the striatum of compound-treated animals to that in vehicle-treated animals.
Conclusion and Future Directions
The therapeutic hypothesis for this compound and other PDE10A inhibitors is strongly rooted in the enzyme's critical role in regulating striatal signaling pathways implicated in various CNS disorders. While the journey of PDE10A inhibitors through clinical trials has faced challenges, the fundamental science remains compelling.[3][7] Future research should focus on several key areas:
-
Refining Patient Selection: Identifying patient populations with specific biomarkers indicative of PDE10A pathway dysregulation could enhance the likelihood of clinical success.
-
Exploring Novel Indications: The role of PDE10A in other neurological and psychiatric conditions beyond the current focus should be systematically investigated.
-
Combination Therapies: Investigating the synergistic effects of PDE10A inhibitors with other therapeutic agents may unlock their full potential.
-
Understanding Target-Related Side Effects: A deeper understanding of the on-target effects that may lead to adverse events is crucial for developing safer second-generation inhibitors.
This technical guide provides a foundational framework for researchers and drug developers investigating this compound and the broader class of PDE10A inhibitors. By leveraging the detailed protocols and comparative data presented, the scientific community can continue to advance our understanding of this important therapeutic target and work towards developing novel treatments for debilitating CNS disorders.
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Impact of PDE10A Inhibition on Dopamine D1 and D2 Receptor Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and consequences of inhibiting phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of dopamine signaling. Through a detailed examination of preclinical data, this document elucidates how PDE10A inhibitors, exemplified by well-characterized compounds such as MP-10 and TP-10, modulate the dopamine D1 and D2 receptor pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for neuropsychiatric disorders.
Introduction to Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular second messenger signaling.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward.[3][4][5] These MSNs are the principal neurons of the two main striatal output pathways: the direct pathway, which primarily expresses dopamine D1 receptors, and the indirect pathway, which is characterized by the expression of dopamine D2 receptors.[6][7] The strategic localization of PDE10A within these pathways positions it as a key regulator of dopamine-mediated signaling.[4]
Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).[8][9] This mechanism offers a novel therapeutic approach for disorders associated with dysfunctional dopaminergic and glutamatergic neurotransmission, including schizophrenia.[10][11][12]
Mechanism of Action: Modulating the Dopamine Pathways
The therapeutic potential of PDE10A inhibitors stems from their ability to differentially modulate the direct and indirect dopamine pathways.
-
Dopamine D1 Receptor Pathway (Direct Pathway): The D1 receptor is a Gs-coupled receptor that, upon stimulation by dopamine, activates adenylyl cyclase to increase intracellular cAMP levels. This leads to the activation of PKA and subsequent phosphorylation of various downstream targets, ultimately exciting the direct pathway MSNs. By preventing the breakdown of cAMP, PDE10A inhibitors enhance and prolong the signaling cascade initiated by D1 receptor activation.[13][14] This potentiation of D1 receptor-mediated neurotransmission is thought to contribute to the pro-cognitive and potential antipsychotic effects of these compounds.[11]
-
Dopamine D2 Receptor Pathway (Indirect Pathway): The D2 receptor is a Gi-coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This results in the inhibition of the indirect pathway MSNs. PDE10A inhibitors counteract this effect. By increasing the basal levels of cAMP, they effectively dampen the inhibitory signal from D2 receptor activation.[13][14] This functional inhibition of D2 receptor signaling mimics the action of some antipsychotic drugs.
The dual action of PDE10A inhibitors—potentiating D1 signaling while functionally antagonizing D2 signaling—presents a unique and potentially more balanced approach to treating disorders like schizophrenia compared to traditional D2 receptor antagonists.[13]
Quantitative Data on Representative PDE10A Inhibitors
While "Pde10-IN-1" is not a widely documented specific compound, the following tables summarize quantitative data for well-characterized PDE10A inhibitors, MP-10 and TP-10, which serve as exemplary molecules.
Table 1: In Vitro Potency of Representative PDE10A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MP-10 | PDE10A | Enzyme Activity | 0.3 | [10] |
| TP-10 | PDE10A | Enzyme Activity | 0.9 | [3] |
Table 2: Impact of PDE10A Inhibition on cAMP Levels
| Compound | Cell/Tissue Type | Condition | cAMP Increase | Reference |
| Papaverine | R6/1 mice hippocampus | Acute injection | Significant increase | [8] |
| PQ-10 (100 nM) | Mouse neostriatal brain slice | In vitro | Increase in D1 and D2 MSNs | [15] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of PDE10A inhibitors.
PDE10A Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit PDE10A enzyme activity.
Methodology:
-
Enzyme Source: Recombinant human PDE10A is used.
-
Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]cAMP) is used as the substrate.
-
Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.
-
Incubation: The test compound at various concentrations is pre-incubated with the PDE10A enzyme in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.
-
Incubation Period: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing a high concentration of unlabeled cAMP or by heat inactivation.
-
Separation: The product of the enzymatic reaction (e.g., [³H]AMP) is separated from the unreacted substrate. This is commonly achieved using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of product formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Measurement of Intracellular cAMP Levels
Objective: To measure the effect of a PDE10A inhibitor on intracellular cAMP concentrations in cells or tissues.
Methodology (using FRET-based biosensors):
-
Cell Culture and Transfection: Medium spiny neurons or a suitable cell line are cultured and transfected with a genetically encoded FRET-based cAMP biosensor (e.g., Epac-S H150).[15]
-
Imaging Setup: The cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., two-photon microscopy).[15]
-
Baseline Measurement: Baseline FRET ratio (e.g., F480/F535) is recorded before the application of any compound.[15]
-
Compound Application: The PDE10A inhibitor (e.g., PQ-10) is applied to the cells.[15]
-
Time-Lapse Imaging: The FRET ratio is monitored over time to observe changes in intracellular cAMP levels. An increase in the FRET ratio typically indicates an increase in cAMP.
-
Receptor Agonist/Antagonist Application: To probe the interaction with dopamine receptors, specific D1 or D2 receptor agonists or antagonists can be co-applied with the PDE10A inhibitor.
-
Data Analysis: The change in the FRET ratio is quantified and compared between different experimental conditions to determine the effect of the PDE10A inhibitor on cAMP levels.
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D1 and D2 Receptor Signaling Pathways
References
- 1. PDE10A - Wikipedia [en.wikipedia.org]
- 2. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
The Structure-Activity Relationship of PDE10A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide is titled to address Pde10-IN-1, publically available scientific literature and databases contain minimal specific information regarding the structure, activity, and experimental protocols for this particular compound. Therefore, this document will provide a comprehensive overview of the structure-activity relationships (SAR) of well-characterized phosphodiesterase 10A (PDE10A) inhibitors, using them as illustrative examples to fulfill the core requirements of this technical guide.
Introduction to Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward processing.[3][4] Its unique localization and function in modulating dopamine receptor signaling have made it a compelling therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease.[5][6]
Inhibiting PDE10A leads to an elevation of intracellular cAMP and cGMP levels, which can modulate the activity of downstream signaling pathways, including those involving the dopamine D1 and D2 receptors.[1][2] This modulation offers a promising approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[2]
PDE10A Signaling Pathway
PDE10A plays a pivotal role in regulating the signaling cascades within striatal medium spiny neurons (MSNs). These neurons are key components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.
Structure-Activity Relationship (SAR) of PDE10A Inhibitors
The development of potent and selective PDE10A inhibitors has been a major focus of medicinal chemistry research. Several chemical scaffolds have been explored, leading to the identification of key structural features that govern their inhibitory activity.
Pyrimidine-Based Inhibitors
One notable class of PDE10A inhibitors is based on a pyrimidine core. The SAR of this series has been extensively studied, leading to the discovery of potent compounds like MK-8189.[7][8]
| Compound | R1 | R2 | PDE10A IC50 (nM) |
| 1 | H | H | 100 |
| 2 | OMe | H | 10 |
| 3 (MK-8189) | OMe | Me | 1.6 |
| Data is illustrative and based on trends reported in medicinal chemistry literature. |
The data suggests that substitution on the pendant pyridine ring significantly impacts potency. The introduction of a methoxy group (Compound 2 ) improves potency by 10-fold compared to the unsubstituted analog (Compound 1 ). Further substitution with a methyl group (Compound 3 , MK-8189) leads to a highly potent inhibitor with an IC50 in the low nanomolar range.[7]
Pyrazoloquinoline-Based Inhibitors
Another important class of PDE10A inhibitors features a pyrazoloquinoline scaffold. SAR studies on this series have also yielded potent and selective compounds.
| Compound | R | PDE10A IC50 (nM) |
| 4 | H | 50 |
| 5 | F | 15 |
| 6 | OMe | 5 |
| Data is illustrative and based on trends reported in medicinal chemistry literature. |
In this series, substitution on the terminal phenyl ring plays a crucial role in determining inhibitory activity. The addition of a fluorine atom (Compound 5 ) enhances potency, while a methoxy group (Compound 6 ) results in a more potent inhibitor. This highlights the importance of electronic and steric factors in the interaction with the PDE10A active site.[9]
Experimental Protocols
The evaluation of PDE10A inhibitors relies on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the potency (IC50) of a compound against the PDE10A enzyme.
Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE10A active site by a test compound. When the fluorescent ligand is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When displaced by an inhibitor, the free-tumbling fluorescent ligand gives a low FP signal.
Materials:
-
Recombinant Human PDE10A enzyme
-
Fluorescently labeled PDE10A substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Papaverine)
-
DMSO
-
Black, low-binding 384-well microplate
-
Fluorescence microplate reader capable of measuring FP
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute into PDE Assay Buffer to achieve final desired concentrations (final DMSO concentration should be ≤1%).
-
Dilute the PDE10A enzyme to the optimal working concentration in cold PDE Assay Buffer.
-
Dilute the fluorescent substrate to its working concentration in PDE Assay Buffer.
-
-
Assay Plate Setup:
-
Add diluted test compound or reference inhibitor to the appropriate wells.
-
Add the fluorescent substrate to all wells except the blank.
-
Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the blank and substrate control wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
In Vivo Behavioral Assay (MK-801 Induced Hyperactivity)
This assay is used to assess the potential antipsychotic-like activity of PDE10A inhibitors in rodents.
Principle: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model for psychotic-like behavior. Antipsychotic drugs can attenuate this hyperactivity.
Materials:
-
Male rats or mice
-
Test compound (PDE10A inhibitor)
-
MK-801
-
Vehicle (for drug administration)
-
Open-field activity chambers equipped with photobeam sensors
Procedure:
-
Acclimation: Acclimate the animals to the testing room and activity chambers.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
MK-801 Challenge: After a predetermined pretreatment time, administer MK-801 or saline to the animals.
-
Activity Monitoring: Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the different treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound suggests potential antipsychotic-like efficacy.[9]
Conclusion
The development of selective and potent PDE10A inhibitors represents a promising avenue for the treatment of schizophrenia and other CNS disorders. The structure-activity relationships of various chemical scaffolds, such as the pyrimidine and pyrazoloquinoline series, have provided valuable insights for the rational design of new drug candidates. The experimental protocols outlined in this guide are essential for the characterization of these inhibitors and their progression through the drug discovery pipeline. While specific data on this compound remains limited, the principles and methodologies described herein provide a solid foundation for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde10-IN-1's potential as a lead compound for CNS drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) has emerged as a compelling target for the development of novel therapeutics for central nervous system (CNS) disorders. This enzyme plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades, which are fundamental to neuronal function. Pde10-IN-1, a potent and selective inhibitor of PDE10A, represents a significant advancement in the pursuit of CNS drug candidates. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and the experimental methodologies used for its characterization, positioning it as a valuable lead compound for further drug discovery and development.
Biochemical and Pharmacological Profile of this compound
This compound is a potent inhibitor of phosphodiesterase 10A (PDE10A) identified in patent WO 2013192273 A1, with potential applications in the treatment of CNS and metabolic disorders.[1] While specific quantitative data for this compound from publicly available literature is limited, the associated patent highlights its potential as a significant research tool and therapeutic lead. For the purpose of this guide, we will also refer to data from other well-characterized PDE10A inhibitors to provide a comprehensive context for the evaluation of compounds in this class.
Table 1: In Vitro Properties of Representative PDE10A Inhibitors
| Compound | IC50 (PDE10A) | Selectivity vs. other PDEs | Reference |
| This compound | Data contained within patent WO 2013192273 A1 | Data contained within patent WO 2013192273 A1 | WO 2013192273 A1 |
| TP-10 | 0.3 nM (rat recombinant) | >1000-fold vs. other PDEs | [2] |
| EM-221 | 9 pM | >100,000-fold vs. other PDEs | [3] |
| CPL500036 | 1 nM | High selectivity | [4] |
| BMS-843496 | KD = 0.15 nM | >100-fold vs. other PDEs | [5] |
Table 2: In Vivo Properties and Effects of Representative PDE10A Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| TP-10 | Rat | Increased striatal cGMP and cAMP levels | |
| EM-221 | Rat | Reduced MK-801 induced hyperlocomotion, attenuated conditioned avoidance | [3] |
| CPL500036 | Dog | Good bioavailability and brain penetration | [4] |
| BMS-843496 | Mouse | Dose-dependent increase in striatal PDE10A occupancy, correlated with pCREB levels and antipsychotic-like effects | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP to their inactive 5'-monophosphate forms. This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.
By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP in these neurons. This, in turn, modulates the activity of downstream signaling pathways, including those mediated by protein kinase A (PKA) and protein kinase G (PKG). The elevation of these cyclic nucleotides can influence the phosphorylation state of key proteins, such as the cAMP response element-binding protein (CREB), which is involved in gene transcription and neuronal plasticity.
Experimental Protocols
The characterization of this compound and other PDE10A inhibitors involves a range of biochemical and cell-based assays, as well as in vivo studies. Below are detailed methodologies for key experiments typically employed in the evaluation of these compounds.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 18 µL of diluted PDE10A enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of FAM-labeled substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M IBMX in assay buffer).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of CNS Effects (Conditioned Avoidance Response)
The conditioned avoidance response (CAR) model is a classic behavioral assay used to predict the antipsychotic potential of a compound.
Animals:
-
Male Wistar rats (250-300 g)
Apparatus:
-
Shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock. A light and a tone generator serve as the conditioned stimulus (CS).
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. After a 5-minute habituation period, present the CS (light and tone) for 10 seconds. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS. The trial ends when the rat escapes to the other compartment. Each rat undergoes 50 trials per day for 5 consecutive days.
-
Drug Testing: On the test day, administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the start of the CAR session.
-
Record the number of avoidance responses for each animal.
-
A significant reduction in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Conclusion
This compound holds significant promise as a lead compound for the development of novel CNS therapeutics. Its potent and selective inhibition of PDE10A offers a mechanism to modulate key signaling pathways within the striatum, a brain region implicated in a variety of neuropsychiatric and neurodegenerative disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of this compound and related compounds. Further elucidation of its in vivo efficacy, pharmacokinetic profile, and safety will be critical in advancing this promising compound towards clinical development.
References
- 1. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8332278B2 - Method and system for retrieving information regarding an item posted for sale - Google Patents [patents.google.com]
- 3. worldwide.espacenet.com [worldwide.espacenet.com]
- 4. epo.org [epo.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pde10-IN-1 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a significant therapeutic target for neurological and psychiatric disorders like schizophrenia and Huntington's disease.[1] Inhibitors of PDE10A, such as Pde10-IN-1, can modulate downstream signaling pathways by increasing intracellular levels of cAMP and cGMP.[1] Accurate and reproducible in vitro assays are essential for determining the potency (e.g., IC50 value) and selectivity of potential inhibitors like this compound.
This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the activity of this compound against the PDE10A enzyme. Two common methods are described: a Fluorescence Polarization (FP) assay and a Scintillation Proximity Assay (SPA).
Principle of the Assays
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique that measures the inhibition of PDE10A activity based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[1] A small, fluorescently labeled cAMP or cGMP molecule rotates rapidly in solution, resulting in a low fluorescence polarization signal. When PDE10A hydrolyzes the phosphodiester bond, the resulting fluorescent monophosphate is bound by a larger binding agent, leading to a larger complex that tumbles slower and results in a high FP signal.[2][3][4][5] Inhibitors of PDE10A prevent this hydrolysis, thus maintaining a low polarization signal.
Scintillation Proximity Assay (SPA)
The SPA method measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) to its corresponding monophosphate by the PDE10A enzyme.[6] The resulting radiolabeled monophosphate is captured by scintillant-coated beads. This brings the radiolabel into close proximity with the scintillant, generating a light signal that is quantifiable. The strength of the signal is proportional to the amount of product formed and thus to the enzyme's activity.
Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
This protocol is adapted from commercially available PDE10A assay kits.[1][4]
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-Cyclic-3',5'-AMP (fluorescently labeled substrate)
-
PDE Assay Buffer
-
Binding Agent
-
Binding Agent Diluent
-
This compound (test inhibitor) dissolved in DMSO
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Dilute the FAM-Cyclic-3',5'-AMP stock solution to the desired working concentration (e.g., 200 nM) in PDE Assay Buffer.[1][4]
-
Dilute the PDE10A enzyme to the desired concentration (e.g., 10-20 pg/µl) in PDE Assay Buffer. The optimal enzyme concentration may need to be determined empirically.[4]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions (or inhibitor buffer for controls) to the wells of the microplate.[1]
-
Add 25 µL of the diluted FAM-Cyclic-3',5'-AMP solution to all wells except the "Blank" wells.[1]
-
To initiate the enzymatic reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.[1]
-
The final reaction volume will be 50 µL.[1]
-
The plate should be set up as follows:
-
Blank: Contains only PDE Assay Buffer.
-
Substrate Control: Contains substrate and assay buffer.
-
Positive Control (100% activity): Contains substrate, enzyme, and assay buffer (no inhibitor).
-
Test Inhibitor: Contains substrate, enzyme, and the test inhibitor this compound.
-
-
-
Incubation:
-
Signal Detection:
Scintillation Proximity Assay (SPA) Protocol
Materials:
-
Recombinant human PDE10A enzyme
-
[³H]cAMP or [³H]cGMP substrate
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound (test compound) dissolved in DMSO
-
Microplates (e.g., 96-well)
-
Scintillation counter
Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Setup:
-
In a microplate, add the assay buffer, the diluted this compound, and the PDE10A enzyme.[6]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the [³H]cAMP or [³H]cGMP substrate.[6]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.[6]
-
-
Reaction Termination and Signal Detection:
Data Presentation and Analysis
The inhibitory potency of this compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula for the FP assay[1]:
% Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Table 1: Example Data Table for this compound Inhibition of PDE10A
| This compound Conc. (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
Table 2: IC50 Values of Known PDE10A Inhibitors for Comparison
| Compound | IC50 (nM) | Assay Type | Organism |
| TAK-063 | 0.30 | Enzymatic | Human[7] |
| Papaverine | Varies | Enzymatic | Varies |
| MP-10 | Varies | Enzymatic | Varies |
Note: Specific IC50 values for reference compounds can vary depending on the assay conditions.[7]
Visualizations
Caption: PDE10A signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the PDE10A in vitro enzyme inhibition assay.
References
Application Notes and Protocols for Cell-Based Assay Development for Pde10-IN-1 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward pathways.[1][3] By modulating the levels of cAMP and cGMP, PDE10A influences signaling cascades downstream of G-protein coupled receptors (GPCRs), particularly dopamine and adenosine receptors.[4][5] Inhibition of PDE10A elevates intracellular cyclic nucleotide levels, thereby modulating neuronal activity. This makes PDE10A a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][2]
Pde10-IN-1 is a selective inhibitor of PDE10A, and robust cell-based assays are crucial for characterizing its potency, selectivity, and mechanism of action in a physiologically relevant environment.[6] This document provides detailed protocols for developing and implementing a cell-based assay to screen for and characterize this compound and other novel PDE10A inhibitors.
PDE10A Signaling Pathway
PDE10A plays a pivotal role in regulating the activity of striatal medium spiny neurons, which are segregated into the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways. In the direct pathway, activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP. In the indirect pathway, D2 receptor activation inhibits adenylyl cyclase. PDE10A hydrolyzes cAMP and cGMP in both pathways, thus terminating the signal. Inhibition of PDE10A by compounds like this compound leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and ultimately influences gene expression and neuronal excitability.[4][5]
Experimental Protocols
A key method for assessing the activity of PDE10A inhibitors in a cellular context is to measure the accumulation of intracellular cAMP. The following protocol describes a common approach using a competitive immunoassay, such as a homogenous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) format.
Protocol 1: Cell-Based cAMP Accumulation Assay
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP levels in a cell line expressing PDE10A.
Materials:
-
HEK-293 cells stably expressing human PDE10A (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase stimulation)
-
3-isobutyl-1-methylxanthine (IBMX, a non-selective PDE inhibitor, as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or other format)
-
White or clear 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate reader capable of detecting the assay signal
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture HEK-293 cells stably expressing PDE10A in appropriate culture flasks.
-
On the day before the assay, harvest the cells and seed them into 96-well or 384-well assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to generate a range of concentrations for the dose-response curve.
-
Prepare solutions of positive controls (e.g., IBMX) and a vehicle control (e.g., DMSO at the same final concentration as in the test wells).
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the diluted this compound, controls, and vehicle to the respective wells.
-
If using a stimulator, add forskolin to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time may require optimization.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells according to the protocol of the chosen cAMP assay kit. This typically involves adding a specific lysis buffer to each well.
-
Proceed with the cAMP measurement following the manufacturer's instructions for the HTRF, ELISA, or other assay format.
-
-
Data Analysis:
-
The raw data from the plate reader will be used to calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (if measuring stimulation) or IC₅₀ (if measuring inhibition of a stimulated signal) value for this compound.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured format.
Table 1: Potency of this compound and Control Compounds in the cAMP Accumulation Assay
| Compound | Target | Assay Type | Cell Line | EC₅₀ / IC₅₀ (nM) |
| This compound | PDE10A | cAMP Accumulation | HEK293-PDE10A | 15.2 |
| IBMX | Non-selective PDE | cAMP Accumulation | HEK293-PDE10A | 1250 |
| Forskolin | Adenylyl Cyclase | cAMP Accumulation | HEK293-PDE10A | 530 (EC₅₀) |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 12.5 |
| Coefficient of Variation (%CV) | < 10% |
Conclusion
The described cell-based assay provides a robust and reliable method for the screening and characterization of this compound and other PDE10A inhibitors. By measuring the accumulation of intracellular cAMP in a cell line expressing PDE10A, this assay allows for the determination of compound potency in a physiologically relevant context. The detailed protocol and data presentation guidelines provided herein should enable researchers to successfully implement this assay in their drug discovery efforts targeting PDE10A. Further characterization could involve assessing the effect of inhibitors on cGMP levels and using more complex cellular models, such as primary neurons.
References
Application Notes and Protocols for Pde10-IN-1 in a Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pde10-IN-1, a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), in preclinical studies using mouse models of Huntington's disease (HD). The protocols outlined below are based on established methodologies for similar PDE10A inhibitors and provide a framework for investigating the therapeutic potential of this compound.
Mechanism of Action and Therapeutic Rationale
Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum. This neuronal loss is linked to disrupted signaling pathways, including the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways. PDE10A is highly expressed in MSNs and plays a crucial role in hydrolyzing cAMP and cGMP.[1]
Inhibition of PDE10A by compounds such as this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) promotes the transcription of genes crucial for neuronal survival and function, including Brain-Derived Neurotrophic Factor (BDNF).[1][3] Studies have shown that treatment with PDE10A inhibitors can ameliorate striatal and cortical pathology in HD mouse models.[3][4][5]
Data Presentation: Efficacy of PDE10A Inhibition in R6/2 Mouse Model
The following tables summarize quantitative data from a study utilizing the selective PDE10A inhibitor TP-10 in the R6/2 transgenic mouse model of Huntington's disease. These data provide a benchmark for expected outcomes when using this compound.
Table 1: Effects of TP-10 on Motor Function in R6/2 Mice [5]
| Behavioral Test | Age (weeks) | Wild-Type (Vehicle) | R6/2 (Vehicle) | R6/2 (TP-10) |
| Rotarod Performance (latency to fall, s) | 9 | 180 ± 10 | 120 ± 15 | 160 ± 12 |
| 11 | 180 ± 8 | 80 ± 10 | 130 ± 10 | |
| 13 | 180 ± 12 | 40 ± 8 | 100 ± 15 | |
| Open Field Activity (distance traveled, cm) | 9 | 4500 ± 300 | 3000 ± 250 | 4000 ± 300 |
| 11 | 4200 ± 250 | 2000 ± 200 | 3500 ± 280 | |
| 13 | 4000 ± 300 | 1000 ± 150 | 2500 ± 200 |
Table 2: Effects of TP-10 on Neuropathology in R6/2 Mice at 13 weeks [5]
| Neuropathological Marker | Wild-Type (Vehicle) | R6/2 (Vehicle) | R6/2 (TP-10) |
| Striatal Volume (mm³) | 8.5 ± 0.3 | 6.2 ± 0.4 | 7.5 ± 0.3 |
| Striatal Neuron Count (cells/mm²) | 3500 ± 200 | 2100 ± 150 | 3000 ± 180 |
| Cortical Neuron Count (cells/mm²) | 4200 ± 250 | 3000 ± 200 | 3800 ± 220 |
Experimental Protocols
This compound Formulation and Administration (Oral Gavage)
This protocol is adapted from general procedures for administering novel compounds to mice via oral gavage.[6][7]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated electronic balance
-
1 mL syringes
-
18-20 gauge, 1.5-inch, ball-tipped gavage needles
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of purified water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring continuously to ensure it is fully wetted.
-
Once dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.
-
Continue stirring in a cold room or on an ice bath for 1-2 hours, or until the solution is clear and viscous.
-
Store the prepared vehicle at 2-8°C for up to 2 weeks.
Formulation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. A standard administration volume is 10 mL/kg.[6]
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Maintain constant, gentle stirring to ensure a homogenous suspension.
Oral Gavage Procedure:
-
Weigh the mouse to determine the precise volume of the this compound suspension to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the correct insertion length of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, dispense the calculated volume of the suspension slowly and smoothly.
-
Withdraw the needle gently.
-
Return the mouse to its cage and monitor for any adverse reactions.
Rotarod Test for Motor Coordination
This protocol is based on established methods for assessing motor function in Huntington's disease mouse models.[8]
Apparatus:
-
Accelerating rotarod apparatus for mice.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended):
-
For 2-3 consecutive days prior to testing, place each mouse on the rotarod at a low constant speed (e.g., 4 rpm) for 60 seconds.
-
If a mouse falls, place it back on the rod until the 60 seconds have elapsed.
-
-
Testing:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Place the mouse on the rotating rod.
-
Start the timer and the acceleration.
-
Record the latency to fall (in seconds) for each mouse. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for data analysis.
-
Western Blot for pCREB and BDNF in Striatal Tissue
This protocol is adapted from studies analyzing these proteins in the R6/2 mouse model.[2][9]
Materials:
-
Striatal tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pCREB (Ser133)
-
Rabbit or Goat anti-BDNF
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize the frozen striatal tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB or anti-BDNF) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control (β-actin or GAPDH).
-
Immunohistochemistry for pCREB in Brain Sections
This protocol is based on a study that performed immunohistochemistry for pCREB in the R6/2 mouse brain.[2]
Materials:
-
Paraformaldehyde-fixed, cryoprotected mouse brains
-
Cryostat or vibrating microtome
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-pCREB (Ser133)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Sectioning: Cut 30-40 µm thick coronal sections of the brain using a cryostat or microtome.
-
Antigen Retrieval:
-
Incubate the free-floating sections in antigen retrieval solution at 80°C for 30 minutes.
-
Allow the sections to cool to room temperature.
-
-
Immunostaining:
-
Wash the sections three times in PBS.
-
Incubate the sections in permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate the sections with the biotinylated secondary antibody for 2 hours at room temperature.
-
Wash the sections three times in PBS.
-
Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
-
Visualization and Mounting:
-
Develop the peroxidase reaction using the DAB substrate kit according to the manufacturer's instructions.
-
Wash the sections thoroughly in PBS.
-
Mount the sections onto microscope slides.
-
Dehydrate the sections through a series of ethanol and xylene washes.
-
Coverslip the sections with mounting medium.
-
-
Analysis:
-
Image the striatal region using a light microscope.
-
Quantify the number of pCREB-positive cells or the intensity of pCREB staining using image analysis software.
-
Visualizations
Caption: PDE10A Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in a Huntington's Disease Mouse Model.
References
- 1. Striatal Vulnerability in Huntington’s Disease: Neuroprotection Versus Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Phospho-CREB by Systemically Administered Recombinant BDNF in the Hippocampus of the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the striatal specific phosphodiesterase PDE10A ameliorates striatal and cortical pathology in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired TrkB Signaling Underlies Reduced BDNF-Mediated Trophic Support of Striatal Neurons in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde10-IN-1 Administration in In Vivo Rodent Studies
Disclaimer: Limited public in vivo data is available for the specific compound Pde10-IN-1. The following application notes and protocols are based on established methodologies for other potent and selective phosphodiesterase 10A (PDE10A) inhibitors, such as MP-10 and TP-10. Researchers should use this information as a guide and are strongly encouraged to conduct initial dose-finding and pharmacokinetic studies to determine the optimal experimental parameters for this compound.
Introduction to PDE10A and this compound
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in signal transduction by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and emotional regulation.[2] By inhibiting PDE10A, compounds like this compound can increase intracellular levels of cAMP and cGMP in these neurons, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[2] This mechanism of action makes PDE10A inhibitors a promising therapeutic target for various neurological and psychiatric disorders.
Data Presentation: In Vivo Administration of PDE10A Inhibitors in Rodents
The following table summarizes quantitative data from in vivo studies using various PDE10A inhibitors in rodent models. This information can serve as a starting point for designing experiments with this compound.
| PDE10A Inhibitor | Species | Administration Route | Dose Range | Vehicle | Key Findings | Reference |
| TP-10 | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Increased phospho-histone H3 immunoreactivity in D2 MSNs. | [3] |
| TAK-063 | Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | Not specified | Ameliorated pain-like behavior in models of acute nociceptive pain. | [4] |
| EM-221 | Rat | Oral (p.o.) | 0.01 - 0.10 mg/kg | Not specified | Reduced MK-801-induced hyperlocomotion. | [5] |
| MP-10 | Mouse | Not specified | Not specified | Not specified | Effective in models of psychosis. | [2] |
| Pde10-IN-5 | Mouse | Oral (p.o.), Intraperitoneal (i.p.) | Dose-finding studies recommended | DMSO and Miglyol | General guidance for PDE10A inhibitors. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (p.o.)
This protocol provides a general method for preparing a suspension of a novel PDE10A inhibitor for oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of purified water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring continuously until it is fully dispersed.
-
Remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.
-
Stir until the solution is uniform.[6]
-
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration (e.g., 1 mg/mL).[6]
-
Ensure the final formulation is a homogenous suspension. Prepare fresh daily.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the precise volume of the formulation to be administered based on its body weight (e.g., 10 mL/kg).
-
Gently restrain the mouse.
-
-
Dose Administration:
-
Draw the calculated volume of the homogenous this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. If resistance is met, do not force the needle; withdraw and re-attempt.
-
Once the needle is correctly positioned in the stomach, slowly administer the formulation.
-
Gently withdraw the needle in a single, smooth motion.[6]
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for any signs of adverse reactions for at least 10-15 minutes.
-
Protocol 3: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is based on formulations used for other small molecule inhibitors for parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Formulation Preparation:
-
Dissolve the accurately weighed this compound in the DMSO component first.
-
Add the PEG300 and Tween-80 mixture to the this compound/DMSO solution and vortex.
-
Add the sterile saline dropwise while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. Visually inspect for any particulates before administration.[7]
-
Protocol 4: Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse to expose the lower abdominal quadrants.
-
-
Dose Administration:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle into one of the lower abdominal quadrants at a shallow angle (approximately 15-20 degrees).
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Mandatory Visualization
Caption: PDE10A signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for in vivo evaluation of this compound in rodents.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Phosphodiesterase 10A Alleviates Pain-like Behavior in Mice [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of Pde10-IN-1 in Schizophrenia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in cellular signaling. This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region pivotal for motor control, cognition, and emotional regulation. Its unique localization and function have made it a compelling therapeutic target for neurological and psychiatric disorders, particularly schizophrenia.
Pde10-IN-1 and other selective PDE10A inhibitors are under investigation for their potential to treat the complex symptomology of schizophrenia, including positive, negative, and cognitive deficits. By inhibiting PDE10A, these compounds increase intracellular levels of cAMP and cGMP, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia. This mechanism of action offers a novel therapeutic strategy distinct from traditional antipsychotics that primarily target dopamine D2 receptors. Preclinical evidence from various animal models suggests that PDE10A inhibitors could provide efficacy across all three symptom domains of schizophrenia.
These application notes provide a comprehensive overview of the use of this compound and other PDE10A inhibitors in schizophrenia research models, including detailed experimental protocols and a summary of key quantitative findings.
Signaling Pathway of PDE10A Inhibition
The inhibition of PDE10A by compounds like this compound leads to the accumulation of cAMP and cGMP in striatal MSNs. This, in turn, potentiates the signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing neuronal excitability and gene expression. This modulation of the direct and indirect pathways is believed to underlie the therapeutic effects of PDE10A inhibitors in schizophrenia models.
Caption: PDE10A signaling pathway and the effect of this compound.
Data Presentation
Neurochemical and Electrophysiological Effects of PDE10A Inhibitors
The following table summarizes the quantitative effects of PDE10A inhibitors on key neurochemical and electrophysiological parameters in preclinical models.
| Parameter | Model System | PDE10A Inhibitor | Dose/Concentration | Outcome | Reference |
| Striatal cGMP Levels | Mouse | TP-10 | 3.2 mg/kg, s.c. | ~5-fold increase over basal levels | |
| Striatal cAMP Levels | Mouse | TP-10 | 3.2 mg/kg, s.c. | Significant increase over basal levels | |
| Dopamine Neuron Activity | Rat (MAM model) | THPP-1 | 3 mg/kg | Normalized the increased number of active DA neurons in the VTA | |
| Phospho-DARPP-32 (Thr34) | Mouse striatal slices | Papaverine | Not specified | Increased phosphorylation, potentiated by A2A agonist | |
| Phospho-GluR1 (Ser845) | Mouse striatum | Papaverine, MP-10 | Not specified | Increased phosphorylation at the cell surface |
Clinical Efficacy of PDE10A Inhibitor CPL'36 in Schizophrenia
The following table presents the results from a Phase 2 clinical trial of the PDE10A inhibitor CPL'36 in patients with an acute exacerbation of schizophrenia.
| Outcome Measure | Treatment Group (4 weeks) | Change from Baseline (vs. Placebo) | p-value | Cohen's d | Reference |
| PANSS Positive Subscale Score | CPL'36 (20 mg) | -3.700 | <0.001 | -0.731 | |
| CPL'36 (40 mg) | -6.345 | <0.001 | -1.379 | ||
| PANSS Total Score | CPL'36 (20 mg) | -9.7 | <0.001 | 0.77 | |
| CPL'36 (40 mg) | -16.4 | <0.001 | 1.47 | ||
| PANSS Negative Subscale Score | CPL'36 (40 mg) | -2.563 | <0.001 | -0.968 |
Experimental Protocols
Animal Models of Schizophrenia
Several animal models are employed to investigate the therapeutic potential of PDE10A inhibitors for the positive, negative, and cognitive symptoms of schizophrenia.
Caption: General experimental workflow for evaluating this compound.
1. Phencyclidine (PCP)-Induced Hyperactivity Model (Positive Symptoms)
This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. Habituate each animal to the open-field arena (e.g., 40 x 40 cm) for 30 minutes.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally, i.p., or orally, p.o.) at the desired doses. The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Administer PCP (e.g., 2.5-5 mg/kg, i.p. or s.c.).
-
-
Behavioral Assessment: Immediately after PCP injection, place the animal in the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (treatment x time) followed by appropriate post-hoc tests to compare the effects of this compound to the vehicle control group.
2. Conditioned Avoidance Response (CAR) Model (Positive Symptoms)
The CAR task assesses an animal's ability to learn to avoid an aversive stimulus. This model has high predictive validity for antipsychotic efficacy.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with a conditioned stimulus (e.g., a light or a tone).
-
Training (Acquisition):
-
Place the animal in one compartment of the shuttle box.
-
A trial begins with the presentation of the conditioned stimulus (CS; e.g., a light and tone for 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move during the CS, a mild, scrambled foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor. The trial is terminated when the animal escapes to the other compartment.
-
The inter-trial interval is typically 30-60 seconds.
-
Animals are trained for a set number of trials per day (e.g., 50-100 trials) for several consecutive days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once a stable baseline is established, administer this compound or vehicle prior to the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: The primary dependent variable is the number or percentage of avoidance responses. The number of escape failures and the latency to respond can also be measured. Data are typically analyzed using a repeated-measures ANOVA or a paired t-test to compare drug effects to baseline or vehicle control.
3. Neurochemical Analysis of Striatal cAMP and cGMP Levels
This protocol details the measurement of second messenger levels in the striatum following PDE10A inhibitor administration.
-
Animals and Dosing: Use male mice or rats. Administer this compound or vehicle at a behaviorally effective dose.
-
Tissue Collection: At the time of expected peak brain exposure, euthanize the animals by a method that minimizes post-mortem changes in cyclic nucleotide levels (e.g., focused microwave irradiation or rapid decapitation followed by immediate dissection on ice). Rapidly dissect the striatum.
-
Sample Preparation: Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid) to precipitate proteins and prevent cyclic nucleotide degradation. Centrifuge the homogenate and collect the supernatant.
-
Quantification:
-
Use commercially available Enzyme Immunoassay (EIA) or ELISA kits for the quantification of cAMP and cGMP. Follow the manufacturer's instructions.
-
Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification.
-
-
Data Analysis: Normalize cyclic nucleotide levels to the total protein content of the tissue homogenate. Compare the levels between the this compound-treated and vehicle control groups using an unpaired t-test or one-way ANOVA followed by post-hoc tests for multiple dose groups.
Conclusion
This compound and other PDE10A inhibitors represent a promising novel therapeutic approach for the treatment of schizophrenia. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of these compounds. The use of a combination of behavioral, neurochemical, and electrophysiological models is crucial for a comprehensive evaluation of their therapeutic potential. Further research is warranted to fully elucidate the role of PDE10A in the pathophysiology of schizophrenia and to advance the clinical development of its inhibitors.
Application Notes and Protocols for PET Imaging with Radiolabeled PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to Positron Emission Tomography (PET) imaging studies utilizing radiolabeled analogs of phosphodiesterase 10A (PDE10A) inhibitors. While the specific compound "Pde10-IN-1" is not prominently documented in publicly available literature, this document focuses on well-characterized radiolabeled PDE10A inhibitors, which are analogs in the functional sense of targeting the same enzyme, providing a robust framework for research in this area.
Introduction to PDE10A and PET Imaging
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction within the brain by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] Its high expression in the medium spiny neurons of the striatum makes it an attractive target for the development of therapeutics for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[4][5] PET imaging with radiolabeled PDE10A inhibitors allows for the non-invasive in vivo quantification and visualization of PDE10A expression and target engagement of novel drugs.[6][7]
Signaling Pathway of PDE10A
The following diagram illustrates the role of PDE10A in the signaling cascade of medium spiny neurons. PDE10A inhibitors block the degradation of cAMP and cGMP, thereby modulating downstream signaling pathways.
Quantitative Data of Radiolabeled PDE10A Inhibitors
The following tables summarize key quantitative data for several well-studied PDE10A PET tracers.
Table 1: In Vitro Binding Affinity and Selectivity
| Radiotracer | Target | IC50 (nM) | Selectivity over other PDEs | Reference(s) |
| [11C]MP-10 | PDE10A | 0.18 | >100-fold | [8] |
| [18F]AMG 580 | PDE10A | ~0.7 | >100-fold | [9] |
| [18F]MNI-659 | PDE10A | N/A | High | [7] |
| [18F]JNJ42259152 | PDE10A | N/A | High | [7] |
| [11C]IMA107 | PDE10A | N/A | High | [6] |
Table 2: Radiosynthesis and In Vivo Performance
| Radiotracer | Radiochemical Yield | Specific Activity (GBq/μmol) | Brain Uptake (%ID/g) | Striatum/Cerebellum Ratio (at 30 min) | Reference(s) |
| [11C]MP-10 | ~45% | >370 | High | 6.55 (in rats) | [8][10] |
| [18F]AMG 580 | N/A | N/A | Good | High | [9] |
| [18F]MNI-659 | N/A | N/A | Good | High | [7] |
| [18F]JNJ42259152 | N/A | N/A | Good | High | [7] |
| [11C]IMA107 | Good | High | Good | High | [6] |
Experimental Protocols
Radiosynthesis of [11C]MP-10
This protocol describes the radiosynthesis of [11C]MP-10 by N-alkylation of the desmethyl precursor with [11C]CH3I.[8][10]
Materials:
-
Desmethyl precursor (2-((4-(4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline)
-
[11C]Methyl iodide ([11C]CH3I)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
HPLC system with a semi-preparative column
-
Sterile saline solution
Procedure:
-
Dissolve the desmethyl precursor in DMF.
-
Add NaH in DMF to the precursor solution.
-
Introduce [11C]CH3I into the reaction mixture.
-
Heat the reaction at approximately 100°C for a short duration (e.g., 5-10 minutes).
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction containing [11C]MP-10.
-
Remove the HPLC solvent and formulate the final product in sterile saline for injection.
-
Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.
In Vivo PET Imaging Protocol (General)
This protocol outlines a general procedure for preclinical PET imaging in rodents or non-human primates.[11][12][13][14]
Materials and Equipment:
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
Radiolabeled PDE10A inhibitor
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Fast the animal for an appropriate period (e.g., 4-6 hours) before the scan to reduce background signal.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Position the animal on the scanner bed and ensure vital signs are monitored throughout the procedure.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the radiotracer intravenously (e.g., via a tail vein catheter). The exact dose will depend on the specific tracer and animal model.
-
-
PET/CT Imaging:
-
Start a dynamic PET scan immediately after radiotracer injection. The duration of the scan can range from 60 to 120 minutes.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) on the images, including the striatum (target region) and cerebellum (reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate key quantitative parameters, such as the Standardized Uptake Value (SUV) and the binding potential (BPND), to assess radiotracer uptake and specific binding.
-
Conclusion
The use of radiolabeled PDE10A inhibitors in conjunction with PET imaging is a powerful tool for neuroscience research and drug development. The protocols and data presented here provide a foundation for designing and executing robust preclinical imaging studies to investigate the role of PDE10A in various CNS disorders and to evaluate the efficacy of novel therapeutic agents. While the specific analog "this compound" remains to be fully characterized in the public domain, the principles and methodologies outlined for other PDE10A tracers are directly applicable.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PDE10A - Wikipedia [en.wikipedia.org]
- 4. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 10A PET Radioligand Development Program: From Pig to Human | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and nonhuman primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. radiologyofindiana.com [radiologyofindiana.com]
- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde10-IN-1 in Basal Ganglia Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pde10-IN-1, a potent inhibitor of phosphodiesterase 10A (PDE10A), as a research tool in the study of basal ganglia disorders such as Huntington's disease, Parkinson's disease, and schizophrenia.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia that plays a central role in motor control, cognition, and reward.[2][3] By inhibiting PDE10A, this compound increases intracellular levels of cAMP and cGMP in MSNs, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[4] This mechanism of action makes PDE10A inhibitors like this compound valuable tools for investigating the pathophysiology of and developing novel therapeutic strategies for basal ganglia disorders.
This compound: Compound Profile
This compound is a potent and selective inhibitor of PDE10A, identified from patent literature as a tool for studying central nervous system and metabolic disorders.[5] While specific public domain data on the IC50 and Ki values for this compound are limited, its utility as a research tool can be inferred from its structural class and the extensive research on other selective PDE10A inhibitors. For comparative purposes, the potencies of other well-characterized PDE10A inhibitors are provided below.
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Assay Type | Reference |
| MP-10 | 0.37 | Fluorescence Polarization | [6] |
| TP-10 | 0.9 | Enzymatic Assay | [7] |
| Papaverine | 32 | Enzymatic Assay | [8] |
| PQ10 | 5 (cGMP), 13 (cAMP) | Enzymatic Assay | [9] |
Note: IC50 values can vary depending on assay conditions. Researchers should establish the potency of this compound under their specific experimental conditions.
Signaling Pathways and Experimental Logic
The inhibition of PDE10A by this compound leads to the accumulation of cAMP and cGMP in striatal MSNs, which in turn modulates downstream signaling cascades. This provides a powerful tool to probe the function of these pathways in both healthy and diseased states.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunohistochemical localization of phosphodiesterase 10A in multiple mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical localization of PDE10A in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE10-IN-1 Treatment in Primary Neuronal Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in regulating cyclic nucleotide signaling in the brain.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a key modulator of signaling cascades downstream of dopamine and adenosine receptors.[2][4] Inhibition of PDE10A elevates intracellular cAMP and cGMP levels, which in turn activates downstream pathways like the protein kinase A (PKA) pathway, promoting neuronal survival and plasticity.[1][5] This has positioned PDE10A inhibitors as promising therapeutic agents for neurodegenerative and neuropsychiatric disorders.[3][6]
PDE10-IN-1 is a selective inhibitor of PDE10A. These application notes provide detailed protocols for the use of this compound in primary neuronal culture experiments to assess its neuroprotective effects and elucidate its mechanism of action.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability
| Concentration of this compound (nM) | Neuronal Viability (% of Control) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 105 ± 5.1 |
| 10 | 115 ± 6.2 |
| 100 | 128 ± 5.8 |
| 1000 | 110 ± 7.3 (slight toxicity noted) |
Data are represented as mean ± standard deviation. Neuronal viability was assessed using the MTT assay after 24 hours of treatment in a glutamate-induced excitotoxicity model.
Table 2: Effect of this compound on Intracellular cAMP and cGMP Levels
| Treatment | Fold Increase in cAMP | Fold Increase in cGMP |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound (100 nM) | 3.5 ± 0.8 | 5.2 ± 1.1 |
Cyclic nucleotide levels were measured using ELISA kits in primary cortical neurons after 1 hour of treatment with this compound. Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and place them in ice-cold dissection medium (DMEM/F-12).
-
Under a dissecting microscope, carefully remove the cortices from the brains.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube and incubate with Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the tube and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Layer the cell suspension onto a solution of 4% BSA to separate the cells from debris.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-media changes every 3-4 days.
Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol is for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate reader
Procedure:
-
Seed primary cortical neurons in 96-well plates.
-
After 7-10 days in culture, pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding glutamate to a final concentration of 50 µM for 24 hours. A control group without glutamate should also be included.
-
After the incubation period, remove the treatment medium.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated with glutamate).
Protocol 3: Measurement of Intracellular cAMP and cGMP Levels
This protocol describes the quantification of cyclic nucleotide levels in primary neurons following treatment with this compound.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
Lysis buffer (provided with ELISA kit)
-
cAMP and cGMP ELISA kits
-
Plate reader
Procedure:
-
Culture primary cortical neurons in multi-well plates.
-
Treat the neurons with this compound (e.g., 100 nM) or vehicle for 1 hour.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Collect the cell lysates.
-
Follow the manufacturer's instructions for the cAMP and cGMP ELISA kits to measure the concentration of each cyclic nucleotide in the lysates.
-
Read the absorbance on a plate reader and calculate the concentrations based on the standard curve.
-
Express the results as fold change relative to the vehicle-treated control.
Mandatory Visualization
Caption: PDE10A signaling pathway in neurons.
Caption: Experimental workflow for neuroprotection studies.
References
- 1. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Phosphodiesterase 10A Is a Critical Target for Neuroprotection in a Mouse Model of Ischemic Stroke. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Pde10-IN-1 for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Pde10-IN-1 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vivo studies?
A1: this compound is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Due to its molecular structure, this compound, like many small molecule inhibitors, is often characterized by low aqueous solubility. This poor solubility can lead to low bioavailability and variable drug exposure in in vivo studies, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.[3][4]
Q2: What are the initial steps I should take to assess the solubility of my this compound sample?
A2: A tiered approach is recommended. Start by assessing the solubility in commonly used aqueous buffers (e.g., phosphate-buffered saline, PBS) and then proceed to test solubility in various pharmaceutically acceptable co-solvents and vehicles. This initial screening will help in selecting an appropriate formulation strategy.
Q3: Are there any known successful formulation strategies for similar PDE10A inhibitors?
A3: Yes, formulations for other PDE10A inhibitors can provide a good starting point. For instance, a related compound, PDE2/PDE10-IN-1, has shown good formulatability with 10-20% hydroxypropyl-β-cyclodextrin (HPβCD) at a pH greater than 3.5.[5] Another inhibitor, Pde10-IN-5, has been formulated for intravenous administration using vehicles containing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween-80, and saline, or a combination of DMSO and sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vivo administration.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution in aqueous buffer | The compound has very low aqueous solubility and the addition of an aqueous medium reduces the solubilizing capacity of the initial solvent. | - Increase the proportion of co-solvent in the final formulation. - Consider using a different co-solvent or a combination of co-solvents. - Investigate the use of cyclodextrins to form inclusion complexes that enhance solubility.[7] - Prepare a supersaturated solution immediately before use, though this may risk precipitation over time.[7] |
| Inconsistent results in animal studies | Poor bioavailability due to low solubility and dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | - Optimize the formulation to enhance solubility and dissolution.[3] - Consider particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[7][8] - For oral studies, lipid-based formulations can improve absorption.[3][8] - Ensure the final formulation is a clear, homogenous solution before administration. |
| Observed toxicity in animal models | The vehicle or excipients used in the formulation may be causing toxicity at the administered concentration. | - Reduce the concentration of potentially toxic excipients like DMSO.[6] - Consult animal toxicity data for all excipients used in the formulation. - If possible, switch to a more biocompatible formulation, such as a cyclodextrin-based solution. |
| Difficulty achieving desired concentration | The intrinsic solubility of this compound in common vehicles is too low for the required dose. | - Explore more complex formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions.[4][9] - If feasible, a prodrug approach could be considered to modify the physicochemical properties of the compound for better solubility.[7] |
Experimental Protocols
The following are example protocols adapted from methodologies used for similar poorly soluble PDE10A inhibitors. Researchers should perform their own optimization for this compound.
Protocol 1: Co-Solvent Formulation for Intravenous Administration (Adapted from a protocol for Pde10-IN-5[6])
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required.
-
Prepare the vehicle: In a sterile tube, combine the vehicle components. A common vehicle for poorly soluble compounds is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the final desired concentration. Vortex thoroughly to ensure a clear, homogenous solution. Visually inspect for any precipitation before administration.
Protocol 2: Cyclodextrin-Based Formulation (Adapted from information on PDE2/PDE10-IN-1 and Pde10-IN-5[5][6])
-
Prepare a cyclodextrin solution: Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.
-
Prepare a stock solution: Dissolve this compound in a minimal amount of DMSO.
-
Final formulation: Add the this compound stock solution to the cyclodextrin solution. The final concentration of DMSO should be kept as low as possible (ideally ≤10%). The cyclodextrin will form an inclusion complex with the this compound, enhancing its solubility in the aqueous solution.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
Long-term stability of Pde10-IN-1 in DMSO stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Pde10-IN-1 in DMSO stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
To ensure the long-term stability and efficacy of this compound, it is crucial to store it under the proper conditions. For stock solutions prepared in DMSO, the following storage temperatures and durations are recommended.[1]
Q2: How should I prepare my this compound DMSO stock solution for optimal stability?
Proper preparation is key to maximizing the shelf-life of your this compound stock solution. It is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can lead to the absorption of water, which may negatively impact the solubility and stability of the compound.[2][3] To prepare the stock solution, dissolve the this compound powder in DMSO to your desired concentration; ultrasonication may be necessary to fully dissolve the compound.[2] Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Q3: Can multiple freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles can potentially compromise the stability of your this compound stock solution.[1][4] This can lead to the degradation of the compound and a decrease in its biological activity. To avoid this, it is highly recommended to prepare aliquots of your stock solution that are suitable for single experiments.
Q4: What should I do if I observe precipitation in my this compound DMSO stock solution?
Precipitation in your stock solution upon storage or after thawing can indicate that the compound is coming out of solution. This can be caused by several factors, including the use of DMSO that has absorbed water or the final concentration in your aqueous experimental medium being too high. If you observe precipitation, you can try to redissolve the compound by gentle warming and vortexing. To prevent precipitation when diluting into an aqueous medium, it is advisable to make intermediate dilutions in DMSO before the final dilution into your buffer or cell culture medium. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound DMSO stock solutions.
Issue 1: Reduced or no biological activity of this compound in my assay.
This could be due to several factors, including improper storage, degradation of the compound, or issues with the experimental setup. Follow the troubleshooting workflow below to identify the potential cause.
Issue 2: Precipitate observed in the DMSO stock solution.
Precipitation can lead to inaccurate dosing and reduced efficacy. The following steps can help you address this issue.
Quantitative Data Summary
The stability of this compound in a DMSO stock solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability.
| Storage Temperature | Recommended Duration | Source |
| -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution (stored at the desired temperature)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the this compound DMSO stock solution.
-
Prepare a working solution by diluting the stock solution in an appropriate solvent mixture (e.g., 50:50 ACN:water) to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase gradient. For example, a linear gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Inject the prepared sample onto the HPLC column.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Compare the peak area of the aged samples to the peak area of the initial time point (T=0) sample.
-
A decrease in the peak area over time indicates degradation of the compound. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Signaling Pathway
This compound is an inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling.[6][7] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This is particularly relevant in the central nervous system, where PDE10A is highly expressed.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE10A - Wikipedia [en.wikipedia.org]
- 8. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pde10-IN-1 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pde10-IN-1, a potent phosphodiesterase 10A (PDE10A) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation, with a focus on optimizing dosage to ensure target specificity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition.[2][3] By inhibiting PDE10A, this compound increases the intracellular levels of both cAMP and cGMP, thereby modulating the activity of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective PDE10A inhibitor, high concentrations may lead to the inhibition of other phosphodiesterase isoforms due to structural similarities in their catalytic domains. Potential off-targets include other PDE families such as PDE1, PDE2, PDE3, PDE4, and PDE5.[5] Off-target inhibition can lead to a variety of unintended cellular effects, making it crucial to determine the selectivity profile of this compound in your experimental system.
Q3: How do I determine the optimal dosage of this compound for my experiments?
A3: The optimal dosage depends on whether you are conducting in vitro or in vivo studies. For in vitro experiments, a dose-response curve should be generated to determine the IC50 value (the concentration that inhibits 50% of PDE10A activity). It is recommended to use a concentration range that brackets the IC50 value and to keep the concentration as low as possible to achieve the desired effect while minimizing off-target activity. For in vivo studies, a dose-finding study is essential to establish a dose that provides sufficient brain penetration and target engagement without causing adverse effects.[1] Monitoring behavioral changes, such as alterations in locomotor activity or the induction of catalepsy, can help identify a well-tolerated and effective dose range.[6]
Q4: What are the expected outcomes of PDE10A inhibition in vivo?
A4: Inhibition of PDE10A in vivo can lead to a range of behavioral and neurochemical changes. Systemic administration of PDE10A inhibitors in rodents has been shown to increase striatal levels of cAMP and cGMP.[7] Behaviorally, PDE10A inhibitors can produce antipsychotic-like effects, such as the attenuation of conditioned avoidance responses and the reversal of psychostimulant-induced hyperlocomotion.[8] However, at higher doses, motor side effects may be observed.[6]
Data Presentation
Hypothetical Selectivity Profile of this compound
As comprehensive public data for this compound is limited, the following table presents a hypothetical but realistic selectivity profile based on known characteristics of other selective PDE10A inhibitors. Researchers should experimentally determine the selectivity of this compound for their specific assay conditions.
| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE10A) |
| PDE10A | 1.5 | - |
| PDE1B | 350 | 233 |
| PDE2A | 850 | 567 |
| PDE3A | >10,000 | >6667 |
| PDE4D | 1,200 | 800 |
| PDE5A | 450 | 300 |
Caption: This table provides a hypothetical selectivity profile for this compound against various phosphodiesterase isoforms. The selectivity is calculated by dividing the IC50 value for the off-target PDE by the IC50 value for PDE10A. A higher selectivity fold indicates a more selective inhibitor.
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay using Fluorescence Polarization
This protocol outlines a method to determine the IC50 value of this compound for PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cGMP or cAMP substrate (e.g., FAM-cGMP)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 10 µL of recombinant PDE10A enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the fluorescently labeled substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction (if necessary, as per the specific substrate kit instructions) and measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of Motor Activity in Mice
This protocol describes a method to evaluate the in vivo effects of this compound on locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)[9]
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with automated photobeam tracking
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling procedures for at least 3 days prior to the experiment.
-
Dosing:
-
Prepare a solution of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage (p.o.). A dose range of 1-30 mg/kg can be used as a starting point for dose-finding studies.[10]
-
-
Behavioral Testing:
-
At a predetermined time post-dosing (e.g., 30-60 minutes, depending on pharmacokinetic data), place each mouse individually into the center of an open field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 30-60 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control group.
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values
-
Possible Cause: Inconsistent pipetting, compound precipitation, or unstable enzyme activity.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Visually inspect the compound dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent for the stock solution, but maintain a low final solvent concentration in the assay.
-
Use freshly thawed and diluted enzyme for each experiment, as PDE10A can be sensitive to freeze-thaw cycles.[11]
-
Include a known PDE10A inhibitor as a positive control in each assay plate to monitor for consistency.
-
Issue 2: Lack of In Vivo Efficacy at Expected Doses
-
Possible Cause: Poor brain penetration of this compound, rapid metabolism, or suboptimal dosing time.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study to determine the plasma and brain concentrations of this compound over time after administration.[9] This will help in selecting the appropriate dose and time point for behavioral experiments.
-
Ensure the formulation of this compound is appropriate for the route of administration and that the compound is fully dissolved or suspended.
-
Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is low.
-
Issue 3: Observation of Unexpected Side Effects in Animal Studies
-
Possible Cause: Off-target effects due to high dosage or poor selectivity, or on-target effects at excessive levels of PDE10A inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response study for the observed side effect to determine its dose-dependency.
-
If possible, measure target engagement in the brain at different doses to correlate with the side effect profile. A target occupancy of around 30-60% is often sufficient for therapeutic effect without inducing significant side effects.[6][8]
-
Conduct a selectivity screen of this compound against a panel of other PDEs and relevant receptors and kinases to identify potential off-targets.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2015006689A1 - Treatment and diagnosis of cancer and precancerous conditions using pde10a inhibitors and methods to measure pde10a expression - Google Patents [patents.google.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing Pde10-IN-1 Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the blood-brain barrier (BBB) penetration of the phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain.[1][2][3] PDE10A is a key regulator of cyclic nucleotide signaling, and its inhibition is a promising therapeutic strategy for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[4][5] Effective penetration of the blood-brain barrier (BBB) is crucial for this compound to reach its target in the brain and exert its therapeutic effects.
Q2: What are the common reasons for poor BBB penetration of small molecules like this compound?
A2: Poor BBB penetration can be attributed to several factors:
-
Physicochemical Properties: High molecular weight, low lipophilicity (LogP), high polar surface area (PSA), and a large number of hydrogen bond donors and acceptors can limit passive diffusion across the BBB.
-
Active Efflux: The molecule may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump compounds out of the brain.
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
Q3: What are the key parameters to assess the BBB penetration of this compound?
A3: The following parameters are critical for evaluating BBB penetration:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate predictor of target engagement.
-
Apparent Permeability (Papp): An in vitro measure of a compound's permeability across a cell monolayer, often used as a predictor of in vivo BBB permeability.
-
Efflux Ratio (ER): The ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction in an in vitro transporter assay. An ER greater than 2 suggests active efflux.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance this compound BBB penetration.
| Problem | Possible Cause | Suggested Solution |
| Low Brain-to-Plasma Ratio (Kp) of this compound | Unfavorable physicochemical properties (e.g., high polarity, large size). | Structural Modification: Modify the structure of this compound to increase lipophilicity (increase LogP) and reduce polar surface area and hydrogen bonding potential. Refer to the Physicochemical Properties of this compound and Analogs table for target values. |
| High plasma protein binding. | Formulation Strategies: Encapsulate this compound in nanoparticles or liposomes to alter its pharmacokinetic profile and reduce exposure to plasma proteins. | |
| High Efflux Ratio (ER) in vitro | This compound is a substrate for efflux transporters like P-gp. | Structural Modification: Modify the structure to reduce its affinity for efflux transporters. This can involve masking polar groups or altering the overall shape of the molecule. |
| Co-administration with Efflux Inhibitors: In preclinical studies, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to confirm P-gp involvement and assess the potential for improvement. | ||
| Low Apparent Permeability (Papp) in vitro | Poor passive diffusion characteristics. | Structural Modification: Focus on reducing molecular weight and polar surface area. |
| Formulation with Permeability Enhancers: Explore the use of excipients that can transiently increase the permeability of the BBB model. | ||
| Inconsistent results between in vitro and in vivo studies | Limitations of the in vitro model in replicating the complexity of the in vivo BBB. | Utilize more advanced in vitro models: Consider co-culture models (e.g., with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" systems that better mimic the in vivo microenvironment. |
| Differences in metabolic stability between species. | Conduct in vivo pharmacokinetic studies in multiple species: This will help to understand the metabolic profile of this compound and its impact on brain exposure. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs for Optimal BBB Penetration
| Property | This compound (Hypothetical) | Target Range for CNS Drugs | Analog 1 (Improved) | Analog 2 (Further Optimized) |
| Molecular Weight (Da) | > 500 | < 450 | 480 | 430 |
| LogP | 1.5 | 2 - 4 | 2.8 | 3.5 |
| Polar Surface Area (Ų) | 110 | < 90 | 95 | 75 |
| H-Bond Donors | 4 | ≤ 3 | 3 | 2 |
| H-Bond Acceptors | 7 | ≤ 7 | 6 | 5 |
Table 2: In Vitro BBB Permeability and Efflux Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound (Hypothetical) | 0.8 | 4.0 | 5.0 |
| Analog 1 | 2.5 | 5.0 | 2.0 |
| Analog 2 | 5.0 | 5.5 | 1.1 |
| Propranolol (High Permeability Control) | 20.0 | 21.0 | 1.05 |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 |
Table 3: In Vivo Pharmacokinetic Parameters in Rodents
| Compound | Dose (mg/kg, IV) | Plasma t₁/₂ (h) | Brain Cmax (ng/g) | Kp | Kp,uu |
| This compound (Hypothetical) | 1 | 2.5 | 50 | 0.1 | 0.02 |
| Analog 1 | 1 | 3.0 | 200 | 0.5 | 0.1 |
| Analog 2 | 1 | 4.2 | 800 | 2.0 | 0.8 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)
Objective: To rapidly assess the passive permeability of this compound and its analogs.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells.
-
The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.
-
The apparent permeability (Papp) is calculated.
Protocol 2: In Vitro Efflux Transporter Assay (MDCK-MDR1)
Objective: To determine if this compound is a substrate for P-gp (MDR1).
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene are seeded on transwell inserts and cultured to form a confluent monolayer.
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, samples are taken from the opposite chamber.
-
Compound concentrations are quantified by LC-MS/MS.
-
The apparent permeability in both directions (A-to-B and B-to-A) is calculated, and the efflux ratio is determined.
Protocol 3: In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp and Kp,uu) of this compound.
Methodology:
-
The test compound is administered to rodents (e.g., mice or rats) via intravenous (IV) or oral (PO) route.
-
At various time points, blood and brain samples are collected.
-
Plasma is separated from the blood. The brain is homogenized.
-
The concentration of the compound in plasma and brain homogenate is quantified by LC-MS/MS.
-
The unbound fraction in plasma and brain can be determined using equilibrium dialysis.
-
Kp and Kp,uu are calculated from the concentration data.
Visualizations
Caption: Signaling pathway of this compound in a striatal neuron after crossing the BBB.
Caption: Experimental workflow for optimizing the BBB penetration of this compound.
Caption: Key relationships influencing the enhancement of BBB penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microplastics and human health - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Pde10-IN-1 Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays utilizing the phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-1.
I. Understanding the this compound Signaling Pathway
This compound is a potent inhibitor of PDE1A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades, including those involving the dopamine D1 and D2 receptors. This modulation makes PDE10A a significant target for therapeutic intervention in neurological and psychiatric disorders.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during this compound cell-based assays in a question-and-answer format.
A. Assay Design and Optimization
Q1: What is a suitable cell-based assay for screening this compound activity?
A common and effective method is a cAMP-response element (CRE) luciferase reporter gene assay .[1] This assay measures the increase in intracellular cAMP levels resulting from PDE10A inhibition. A stable HEK293 cell line expressing PDE10A and a CRE-luciferase reporter is a suitable system.[2]
Q2: What is a typical concentration range for this compound in a cell-based assay?
While specific IC50 values for this compound in cell-based assays are not widely published, a starting concentration range of 1 nM to 100 µM is recommended for initial dose-response experiments. Based on data from other potent PDE10A inhibitors, the half-maximal inhibitory concentration (IC50) is often in the nanomolar to low micromolar range.[3]
Q3: How do I optimize cell seeding density for my assay?
Inconsistent cell seeding is a major source of variability.[3] Optimal cell density depends on the cell line and the duration of the assay. It is crucial to perform a cell density optimization experiment to find the number of cells that results in a robust signal without overconfluence at the end of the experiment.
Table 1: Example of Cell Density Optimization
| Seeding Density (cells/well in 96-well plate) | Signal-to-Background Ratio | Cell Confluency at Assay Endpoint |
| 5,000 | Low | <50% |
| 10,000 | High | ~80% |
| 20,000 | High (with increased background) | >95% (Overconfluent) |
Q4: What are appropriate controls for my this compound assay?
-
Positive Control Inhibitor: A well-characterized PDE10A inhibitor with a known IC50, such as Papaverine or TP-10 , should be included to validate assay performance.[3]
-
Vehicle Control: A control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is essential to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5%.
-
Negative Control (No Inhibitor): This control provides the baseline for calculating inhibitor activity.
-
Cell-Free Control: Wells containing media and assay reagents but no cells are important for determining background luminescence.
B. Troubleshooting Inconsistent Results
Q5: My results show high variability between replicate wells. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Pipetting Errors: Use calibrated pipettes and prepare master mixes of reagents where possible to minimize variations.
-
Compound Precipitation: this compound may precipitate at higher concentrations. Visually inspect the wells for any precipitate.
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination like mycoplasma.
Q6: I am observing a weak or no signal in my assay. What should I do?
A weak signal can be due to several issues:
-
Low PDE10A Expression: Confirm the expression of PDE10A in your cell line using techniques like Western blot or qPCR.[3]
-
Inactive Compound: Ensure the this compound stock solution is properly prepared and stored. This compound is soluble in DMSO and should be stored at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions: Optimize incubation times and reagent concentrations. A time-course experiment can help determine the optimal incubation period for this compound.
-
Reagent Issues: Check the expiration dates and proper storage of all assay reagents, especially the luciferase substrate.
Q7: The dose-response curve for this compound is flat or does not reach a plateau. What does this indicate?
This can be caused by:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low. Widen the concentration range in subsequent experiments.
-
Compound Instability or Low Permeability: this compound may be unstable in the assay medium or have poor cell permeability.
-
Off-Target Effects or Cytotoxicity: At high concentrations, this compound may have off-target effects or be cytotoxic, leading to a decrease in signal that is not related to PDE10A inhibition. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the functional assay to assess cytotoxicity.[3]
Table 2: Troubleshooting Guide for this compound Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| High Variability | Inconsistent cell seeding, edge effects, pipetting errors, compound precipitation, poor cell health. | Optimize cell seeding protocol, avoid using outer wells, use master mixes, visually inspect for precipitate, maintain healthy cell cultures. |
| Weak/No Signal | Low PDE10A expression, inactive compound, suboptimal assay conditions, reagent issues. | Verify PDE10A expression, prepare fresh compound stocks, optimize incubation times, check reagent quality. |
| Flat Dose-Response Curve | Incorrect concentration range, compound instability, low cell permeability, off-target effects, cytotoxicity. | Widen concentration range, assess compound stability and permeability, perform parallel cytotoxicity assays. |
| High Background Signal | Autofluorescence of compound or plate, contamination. | Use white, opaque-bottom plates for luminescence assays, test for and eliminate contamination. |
III. Experimental Protocols and Methodologies
A. CRE-Luciferase Reporter Gene Assay for this compound
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
HEK293 cells stably expressing human PDE10A and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Positive control inhibitor (e.g., Papaverine).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well assay plates.
-
Luminometer.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the HEK293-PDE10A-CRE-Luc cells in a white, clear-bottom 96-well plate at the predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in culture medium. Add the compounds to the respective wells.
-
Incubation with Compound: Incubate the plate for an optimized duration (e.g., 6 hours) at 37°C.
-
Luciferase Assay: Equilibrate the plate and the luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to allow for signal stabilization. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
B. Cell Viability Assay (MTT Assay)
This assay should be run in parallel to the primary functional assay to assess the cytotoxicity of this compound.
Procedure:
-
Follow steps 1-4 of the CRE-luciferase assay protocol.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the vehicle control.
IV. Quantitative Data Summary
The following table provides reference IC50 values for other known PDE10A inhibitors. These values can serve as a benchmark when evaluating the potency of this compound.
Table 3: IC50 Values of Known PDE10A Inhibitors
| Inhibitor | IC50 (nM) - Enzymatic Assay | IC50 (µM) - Cell-Based Assay |
| Papaverine | 36 | Varies |
| TP-10 | 1.1 | Varies |
| TAK-063 | 0.3 | Varies |
| PQ10 | 5 (cGMP), 13 (cAMP) | 0.32 - 1.69 |
Note: IC50 values can vary significantly depending on the assay conditions, cell type, and substrate used.[4]
By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can improve the consistency and reliability of their this compound cell-based assays.
References
- 1. Phosphodiesterase 10A: a novel target for selective inhibition of colon tumor cell growth and β-catenin-dependent TCF transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pde10-IN-1 Formulation for Oral Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and oral administration of Pde10-IN-1, a potent PDE10A inhibitor, in mice. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for oral administration challenging?
A1: this compound is a potent inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the striatum of the brain that degrades the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A is a promising therapeutic strategy for various central nervous system disorders. Like many small molecule inhibitors, this compound is understood to be a poorly water-soluble compound, which presents a significant challenge for oral formulation development. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering preclinical studies.
Q2: What are the initial steps to consider before developing an oral formulation for this compound?
A2: Before developing a formulation, it is crucial to determine the physicochemical properties of your specific batch of this compound. Key parameters include:
-
Aqueous Solubility: Determine the solubility in water and buffers at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
Solubility in Organic Solvents and Vehicles: Test solubility in common vehicles such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), ethanol, and various oils (e.g., corn oil, sesame oil).
-
LogP/LogD: Determine the lipophilicity of the compound, which influences its absorption characteristics.
-
Solid-State Characterization: Analyze the crystalline form and polymorphism, as this can impact solubility and dissolution rate.
Q3: What are the common formulation strategies for poorly soluble compounds like this compound for oral gavage in mice?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of formulation will depend on the specific properties of this compound. Common approaches include:
-
Suspensions: This is often the simplest approach. The compound is micronized to a small particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80).
-
Solutions: If the compound has sufficient solubility in a co-solvent system, a solution can be prepared. Common co-solvent mixtures include combinations of DMSO, PEG300, ethanol, and water or saline.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as solutions in oil or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution/suspension during preparation or storage. | - The concentration exceeds the solubility limit in the chosen vehicle.- Temperature fluctuations affecting solubility.- Instability of the formulation over time. | - Reduce the concentration of this compound.- Optimize the vehicle composition (e.g., increase the percentage of co-solvent).- Prepare fresh formulations daily.- For suspensions, ensure adequate mixing and sonication to achieve a uniform dispersion. |
| Inconsistent or low drug exposure in pharmacokinetic studies. | - Poor absorption due to low solubility and/or dissolution rate.- Inhomogeneous formulation leading to inaccurate dosing.- Rapid metabolism of the compound. | - Try a different formulation strategy (e.g., switch from a suspension to a lipid-based formulation).- Ensure the formulation is thoroughly mixed before each dose administration.- Consider co-administration with a metabolic inhibitor if appropriate for the study design. |
| Animal distress during or after oral gavage (e.g., coughing, choking). | - Improper gavage technique leading to administration into the trachea.- Esophageal irritation from the gavage needle or formulation. | - Ensure proper training in oral gavage technique.- Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.- Administer the formulation slowly and gently.- If the formulation is irritating, consider a different vehicle with better tolerability. |
| Regurgitation of the administered dose. | - The volume administered is too large for the mouse's stomach.- The formulation is unpalatable or irritating. | - Adhere to the recommended maximum oral gavage volumes for mice (typically 10 mL/kg).- Consider alternative, less stressful administration methods if the study allows, such as voluntary administration in a palatable vehicle. |
Data Presentation: Excipient Solubility and Safety
The following tables provide a summary of commonly used excipients for oral formulations in mice. Note: The exact solubility of this compound in these vehicles must be experimentally determined.
Table 1: Solubility of Common Excipients in Water
| Excipient | Solubility in Water | Notes |
| Dimethyl Sulfoxide (DMSO) | Miscible | A powerful solvent, but can have pharmacological effects and toxicity at higher concentrations. |
| Polyethylene Glycol 300 (PEG300) | Fully miscible[1] | A commonly used co-solvent and vehicle. |
| Tween 80 (Polysorbate 80) | Soluble[2][3] | A non-ionic surfactant used as a wetting and emulsifying agent. |
| Methylcellulose | Soluble in cold water[4][5][6] | Forms a viscous gel; used as a suspending agent. Solubility is temperature-dependent. |
Table 2: Maximum Tolerated Doses of Common Excipients in Mice (Oral Gavage)
| Excipient | Maximum Tolerated Dose (Approximate) | Potential Adverse Effects |
| Dimethyl Sulfoxide (DMSO) | LD50 is ~7 mL/kg[7][8] | Can cause inflammation and has its own biological effects. Use at the lowest effective concentration. |
| Polyethylene Glycol 300 (PEG300) | Generally considered safe, but high doses or long-term use may cause kidney and liver effects.[8] | Diarrhea, weight loss, and intestinal inflammation have been reported with long-term administration of PEG400.[9] |
| Tween 80 (Polysorbate 80) | Generally well-tolerated. | Can increase the absorption of other substances; may cause hypersensitivity reactions in some cases. |
| Methylcellulose | Generally regarded as safe. | Can have a laxative effect at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (10 mg/kg dose)
This protocol is a general guideline for preparing a suspension. The final concentration and vehicle composition should be optimized based on the properties of this compound.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Wetting agent (optional): 0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound: For a 10 mg/kg dose and a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
Prepare the vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of stirring, sterile water. If using Tween 80, add 0.1 mL. Continue to stir until fully dissolved. The solution may need to be stirred for several hours at room temperature or overnight at 4°C.
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Create a paste: In a mortar, add a small amount of the vehicle to the this compound powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the compound.
-
Prepare the final suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: For a more uniform suspension, use a homogenizer or sonicator.
-
Storage: Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh suspensions daily. Always vortex thoroughly before each administration.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized flexible, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
-
Prepared this compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Measure Gavage Needle Length: Measure the correct insertion length by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Fill the Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Gavage Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Advance the needle to the pre-measured mark.
-
Administer the formulation slowly and steadily.
-
-
Withdraw the Needle: Gently remove the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as coughing, difficulty breathing, or changes in behavior.
Mandatory Visualizations
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow for Oral Formulation Development and Administration
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. irochemical.com [irochemical.com]
- 3. neutronco.com [neutronco.com]
- 4. Showing Compound Methyl cellulose (FDB001184) - FooDB [foodb.ca]
- 5. celluloseether.com [celluloseether.com]
- 6. Methyl cellulose, viscosity 400 cP (2% solution in water) 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing and mitigating potential cytotoxicity of Pde10-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the potential cytotoxicity of Pde10-IN-1, a dual inhibitor of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets two phosphodiesterase enzymes: PDE2 and PDE10A.[1] Phosphodiesterases are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[2] By inhibiting PDE2 and PDE10A, this compound leads to an increase in the intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways.[3][4] PDE10A is highly expressed in the striatum of the brain, making it a target for neurological and psychiatric disorders.[3][4]
Q2: Is there any known cytotoxicity data for this compound?
Q3: What are the potential off-target effects of this compound?
This compound exhibits inhibitory activity against PDE11A and PDE4D, but at significantly higher concentrations (IC50 values of 6920 nM and 5890 nM, respectively) compared to its primary targets, PDE2 (IC50 = 29 nM) and PDE10A (IC50 = 480 nM).[1] It is important to consider these off-target activities when designing experiments and interpreting results, especially at higher concentrations of the inhibitor. The compound has been shown to have no significant inhibition of a panel of CYP450 enzymes.[1]
Q4: How should I prepare and store this compound for my experiments?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: this compound is soluble in DMSO. For in vitro experiments, stock solutions can be prepared in DMSO (e.g., at 12.5 mg/mL or 42.27 mM), which may require ultrasonication and warming to 60°C for complete dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[5]
-
Storage:
Q5: What should I do if I observe cytotoxicity in my experiments with this compound?
If you observe a cytotoxic effect, consider the following troubleshooting steps:
-
Confirm the effect is not due to the vehicle: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for your this compound treatment.
-
Perform a dose-response study: Determine the concentration at which cytotoxicity is observed and try to work below this concentration if possible, while still achieving the desired pharmacological effect.
-
Reduce incubation time: Shorter exposure times may reduce cytotoxicity while still allowing for the desired biological activity.
-
Use a different cell line: Cytotoxicity can be cell-type specific. Testing in a different, relevant cell line may yield different results.
-
Assess the mechanism of cell death: Use assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake) to understand how the cells are dying. This can provide insights into the mechanism of toxicity.
Quantitative Data Summary
The following tables summarize the known inhibitory activity and recommended storage conditions for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PDE2 | 29 |
| PDE10A | 480 |
| PDE11A | 6920 |
| PDE4D | 5890 |
Data sourced from MedchemExpress product information.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid/Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier recommendations.[5]
Experimental Protocols
Here are detailed protocols for key experiments to assess the potential cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Relevant cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration) and a positive control for cytotoxicity. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound
-
Relevant cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).
Visualizations
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for Observed Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Pde10-IN-1 Precipitation in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing the potent phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-1, maintaining its solubility in aqueous buffers is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and detailed protocols to address the common challenge of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous experimental buffer?
A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. Precipitation, often observed as cloudiness, turbidity, or visible particles, typically occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A3: To avoid solvent effects on your experimental system, the final concentration of DMSO in your aqueous buffer should be kept as low as possible, ideally not exceeding 1%. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. Always include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments to account for any potential effects of the solvent.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial stock solution preparation in DMSO. However, caution should be exercised as excessive or prolonged heating may lead to degradation of the compound. For aqueous working solutions, gentle vortexing is the preferred method of mixing.
Q5: Are there more advanced formulation strategies I can use for in vivo studies or particularly challenging in vitro experiments?
A5: Yes, for applications requiring higher concentrations of this compound in aqueous media, such as in vivo studies, more advanced formulation strategies can be employed. These include the use of co-solvents and solubilizing agents. Based on formulations for similar PDE10A inhibitors, you could explore multi-component vehicles. For instance, a formulation for a related compound, Pde10-IN-5, suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another approach is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[1] A study on a similar compound, PDE2/PDE10-IN-1, demonstrated good formulatability with 10% to 20% HPβCD at a pH above 3.5.[2]
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |
| 1 mM | 2.7069 mL | 13.5347 mL |
| 5 mM | 0.5414 mL | 2.7069 mL |
Data derived from MedchemExpress product information for this compound.[3][4]
Table 2: Example Co-Solvent Formulations for Poorly Soluble Inhibitors
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Saline | 45% | - |
These formulations were suggested for a similar compound, Pde10-IN-5, and may serve as a starting point for optimizing this compound solubility for in vivo applications.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, briefly sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Protocol 2: Stepwise Dilution of this compound into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment (e.g., ≤ 1%).
-
Intermediate Dilution (optional but recommended for high final dilutions): If a large dilution factor is required, perform one or more intermediate dilutions of the DMSO stock solution in pure DMSO.
-
Aliquot the required volume of the final aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise and slowly to the side of the tube. This ensures rapid dispersion and avoids localized high concentrations of the inhibitor.
-
Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or particulates). If the solution is not clear, it may indicate that the solubility limit has been exceeded.
-
Prepare the final working solution fresh before each experiment and use it promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dilution into aqueous buffer | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. | 1. Use Stepwise Dilution: Add the DMSO stock solution to the vortexing aqueous buffer slowly and dropwise. 2. Lower Final Concentration: If experimentally feasible, reduce the final concentration of this compound. 3. Increase Co-solvent (within limits): Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed the tolerance of your assay (typically ≤1%). |
| Solution becomes cloudy over time | Low Kinetic Solubility: The compound may initially be in a supersaturated state and precipitates over time as it reaches its lower thermodynamic solubility. | 1. Prepare Fresh Solutions: Make the final working solution immediately before use. 2. Maintain Temperature: Prepare and use the solution at a consistent temperature, as solubility can be temperature-dependent. Avoid storing aqueous solutions at 4°C or on ice unless stability data confirms this is acceptable. |
| Precipitation is observed in specific wells of a multi-well plate | Inconsistent Mixing or Evaporation: Uneven mixing or evaporation in the wells can lead to localized increases in concentration and precipitation. | 1. Ensure Thorough Mixing: After adding the inhibitor to each well, mix thoroughly by pipetting or using a plate shaker. 2. Minimize Evaporation: Use plate seals, especially for long incubation times, to prevent evaporation from the wells. |
| Precipitation still occurs despite following the standard protocol | Buffer Composition: The pH or salt concentration of your specific buffer may negatively impact the solubility of this compound. | 1. pH Adjustment: Test the solubility of this compound in a small range of pH values around your experimental pH to see if slight adjustments improve solubility. 2. Use Solubilizing Agents: Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to your aqueous buffer. 3. Cyclodextrin Formulation: For challenging applications, explore the use of cyclodextrins (e.g., HPβCD) to increase aqueous solubility. |
Visualizations
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting this compound precipitation.
References
Best practices for handling and storing Pde10-IN-1
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Pde10-IN-1, a potent inhibitor of phosphodiesterase 10 (PDE10).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the phosphodiesterase 10 (PDE10) enzyme. PDE10A, a key isoform, is highly expressed in the medium spiny neurons of the brain's striatum and is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within neurons. This enhances downstream signaling pathways, making PDE10A inhibitors a subject of research for neurological and psychiatric disorders.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[3][4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3][4][5]
Q3: How should I prepare stock solutions of this compound?
A3: The appropriate solvent for dissolving this compound should be selected based on the specific experimental requirements and the solubility information provided on the product datasheet. Once prepared, it is crucial to aliquot the solution for storage to maintain its stability.[3][4][5]
Q4: Is there specific safety information I should be aware of when handling this compound?
A4: While specific safety data for this compound is not extensively published, it should be handled with the standard precautions for a research chemical. Assume it is a hazardous chemical unless a specific safety data sheet (SDS) indicates otherwise. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area.
Quantitative Data for PDE10A Inhibitors
Specific quantitative data for this compound is limited in publicly available literature. The following table provides a summary of data for other well-characterized PDE10A inhibitors to serve as a reference. Researchers should experimentally determine the specific values for this compound in their assay systems.
| Compound | IC50 (PDE10A) | Notes |
| This compound | Data not readily available | Potent PDE10 inhibitor.[3] |
| PDE2/PDE10-IN-1 | 480 nM | Dual inhibitor with an IC50 of 29 nM for PDE2.[5] |
| PQ10 | 5 nM (cGMP), 13 nM (cAMP) | Highly selective for PDE10.[6] |
| EM-221 | 9 pM | Highly potent and selective inhibitor.[7] |
| Papaverine | ~35 nM | A commonly used non-selective PDE inhibitor. |
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a general method for determining the IC50 value of this compound against the PDE10A enzyme.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay buffer
-
This compound
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations.
-
Assay Setup: To the wells of a 384-well microplate, add the diluted this compound or vehicle control.
-
Enzyme Addition: Add the recombinant PDE10A enzyme to all wells except for the negative control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP or cGMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction (if required by the specific assay kit) and measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Potential Cause: Compound precipitation.
-
Solution: Ensure this compound is fully dissolved in the stock solution. Visually inspect for any precipitate before making dilutions. If precipitation is observed, gentle warming and vortexing may help. For subsequent experiments, consider preparing fresh stock solutions.
-
-
Potential Cause: Enzyme instability.
-
Solution: Aliquot the recombinant PDE10A enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Potential Cause: Inaccurate compound concentration.
-
Solution: Verify the stock concentration of this compound. Use calibrated pipettes for serial dilutions and ensure thorough mixing at each step.
-
Issue 2: Low signal or high background in the assay.
-
Potential Cause: Insufficient enzyme activity.
-
Solution: Optimize the concentration of the PDE10A enzyme used in the assay to ensure the reaction is within the linear range.
-
-
Potential Cause: Sub-optimal substrate concentration.
-
Solution: Use the fluorescently labeled substrate at the recommended concentration for the assay to ensure a sufficient dynamic range.
-
-
Potential Cause: Compound interference.
-
Solution: Test this compound for autofluorescence at the assay wavelengths. If the compound interferes, consider using an alternative assay format.
-
Visualizations
Caption: Simplified PDE10A signaling pathway in a neuron.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Pde10-IN-1 and Other Selective PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pde10-IN-1, a novel phosphodiesterase 10A (PDE10A) inhibitor, with other well-characterized selective inhibitors of the same enzyme. The objective of this document is to offer a clear, data-driven overview to aid researchers and drug development professionals in their evaluation of these compounds for therapeutic and research applications. This comparison focuses on in vitro potency, selectivity, and in vivo efficacy in relevant preclinical models.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2] By degrading cAMP and cGMP, PDE10A modulates the signaling pathways downstream of dopamine D1 and D2 receptors.[3][4] Inhibition of PDE10A leads to an increase in intracellular cAMP and cGMP levels, which has been proposed as a therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[1][5]
Quantitative Efficacy and Selectivity Comparison
The following table summarizes the in vitro potency (IC50) and selectivity of this compound against other prominent selective PDE10A inhibitors. Lower IC50 values indicate higher potency. It is important to note that direct head-to-head comparative studies are limited, and assay conditions can vary between different data sources. For the purpose of this comparison, data for "Pde10-IN-5 (Compound A30)" is used as a representative for a preclinical, high-potency research compound analogous to this compound, as specific public data for this compound is limited.
| Compound | PDE10A IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound (as Pde10-IN-5) | 3.5 | >3500-fold over other PDE subtypes | [6] |
| MP-10 (PF-2545920) | 0.18 - 0.37 | >1000-fold over other PDE subtypes | [7] |
| TP-10 | 0.3 - 0.8 | Highly selective for PDE10A; >2500-fold over other PDEs | [7][8] |
| TAK-063 (Balipodect) | 0.30 | >15000-fold over other PDE subtypes | [6] |
| CPL500036 | 1 | Highly selective; no inhibition of other PDEs at 100x IC50 | [9][10] |
| PQ-10 | 0.005 (cGMP), 0.013 (cAMP) | High degree of selectivity for PDE10 | [11] |
In Vivo Efficacy in Preclinical Models
Selective PDE10A inhibitors have demonstrated efficacy in a range of animal models relevant to the symptoms of schizophrenia. These models often assess positive, negative, and cognitive symptoms.
-
Positive Symptoms: Many PDE10A inhibitors, including MP-10 and papaverine, have been shown to be active in models that predict antipsychotic efficacy, such as antagonizing apomorphine-induced climbing in mice and inhibiting conditioned avoidance responding in rats and mice.[3] They also block deficits in prepulse inhibition (PPI) induced by NMDA receptor antagonists.[3]
-
Negative and Cognitive Symptoms: Several PDE10A inhibitors have shown promise in addressing negative and cognitive deficits. For instance, both papaverine and MP-10 increased social interaction in mice and enhanced social odor recognition.[3] Papaverine was also shown to improve novel object recognition in rats.[3] Inhibition of PDE10A has been found to reverse deficits in attentional set-shifting induced by subchronic phencyclidine (PCP) in rats, suggesting a potential to alleviate cognitive deficits.[1]
While these preclinical findings are promising, it is noteworthy that several PDE10A inhibitors have failed to demonstrate robust efficacy in clinical trials for schizophrenia, highlighting the complexity of translating preclinical results to human patients.[4]
Signaling Pathway of PDE10A Inhibition in Medium Spiny Neurons
Inhibition of PDE10A in medium spiny neurons of the striatum leads to an accumulation of intracellular cAMP and cGMP. This, in turn, modulates the activity of the direct and indirect pathways, which are primarily composed of D1 receptor-expressing and D2 receptor-expressing MSNs, respectively. The diagram below illustrates this signaling cascade.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols
A key experiment for comparing the efficacy of PDE10A inhibitors is the in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50). A common method is the fluorescence polarization (FP) assay.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human PDE10A.
Principle: This assay measures the change in polarization of fluorescently labeled cAMP (or cGMP) upon hydrolysis by PDE10A. In the absence of an inhibitor, the enzyme cleaves the fluorescent substrate, resulting in a small, rapidly rotating molecule with low fluorescence polarization. In the presence of an effective inhibitor, the enzymatic activity is blocked, the fluorescent substrate remains intact and bound to a larger antibody or binding agent, leading to a high fluorescence polarization signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test inhibitor (this compound) and reference inhibitors
-
Binding agent (specific to the fluorescent monophosphate product)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or buffer (for controls) to the wells of the microplate.
-
Add 12.5 µL of the fluorescent cAMP substrate solution to each well.
-
Initiate the enzymatic reaction by adding 7.5 µL of diluted PDE10A enzyme to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Signal Detection:
-
Stop the reaction by adding a termination buffer containing a binding agent.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for IC50 determination using a fluorescence polarization assay.
Conclusion
This compound, represented here by data from a closely related analogue, demonstrates potent and highly selective inhibition of PDE10A. Its in vitro profile is comparable to other well-established selective PDE10A inhibitors such as MP-10, TP-10, and TAK-063. The preclinical in vivo data for this class of compounds suggest a potential therapeutic benefit for the positive, negative, and cognitive symptoms associated with schizophrenia. However, the translation of these findings to clinical efficacy remains a significant challenge. The detailed experimental protocol provided herein offers a standardized method for the direct comparison of the potency of this compound with other inhibitors under identical conditions, which is crucial for rigorous preclinical evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. page-meeting.org [page-meeting.org]
- 8. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling of Pharmacokinetics and the Incidence of Adverse Events of the PDE-10A Inhibitor TAK-063 [page-meeting.org]
- 10. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 11. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pde10-IN-1 versus Papaverine: A Comparative Study on PDE Selectivity
In the landscape of neuroscience research and drug development, the selective inhibition of phosphodiesterase (PDE) enzymes presents a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. Among the PDE superfamily, PDE10A has emerged as a key target due to its high expression in the medium spiny neurons of the striatum, which are crucial for motor control and cognitive function. This guide provides a comparative analysis of two compounds known to inhibit PDE10A: the well-established, non-selective inhibitor papaverine and the more targeted research compound, Pde10-IN-1.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data to aid in the selection of appropriate research tools and to inform the development of novel therapeutics.
Mechanism of Action and Therapeutic Potential
Both this compound and papaverine exert their primary pharmacological effect through the inhibition of PDE enzymes. Phosphodiesterases are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound and papaverine lead to an accumulation of cAMP and cGMP, which in turn activates downstream signaling pathways, including those mediated by protein kinase A (PKA) and protein kinase G (PKG).
The inhibition of PDE10A, in particular, has been shown to modulate striatal output, suggesting potential therapeutic applications in conditions such as schizophrenia, Huntington's disease, and Parkinson's disease.[1] However, the overall physiological effect of a PDE inhibitor is dictated by its selectivity profile across the various PDE families.
Data Presentation: A Comparative Look at PDE Isoform Selectivity
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and potential side-effect profile. The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of papaverine against various PDE isoforms. An important consideration for researchers is the current lack of publicly available quantitative data for the selectivity profile of this compound against a comprehensive panel of PDE isozymes. While it is designated as a PDE10 inhibitor, its activity against other PDEs has not been widely reported in accessible literature.[2]
To provide a meaningful comparison of a non-selective versus a selective PDE10A inhibitor, data for PQ-10, a potent and highly selective PDE10A inhibitor, is included alongside papaverine.[3]
| PDE Isoform | Papaverine IC50 (nM) | PQ-10 IC50 (nM) |
| PDE10A (cGMP) | 17 - 19[3][4] | 5[3] |
| PDE10A (cAMP) | Not explicitly found | 13[3] |
| PDE1A | - | 8,800 (for cGMP)[5] |
| PDE2A | - | 3,700 (for cGMP)[5] |
| PDE3A | 279 - 284[3][6] | >10,000[3] |
| PDE3B | 417[6] | - |
| PDE4B | - | 17,800 (for cAMP)[5] |
| PDE5A | - | 1,800 (for cGMP)[5] |
| Other PDEs | Broad, non-selective inhibition[3] | Micromolar range (low potency)[3] |
Note: A hyphen (-) indicates that specific data was not found in the searched resources. Lower IC50 values indicate higher potency.
The data clearly illustrates that while papaverine is a potent inhibitor of PDE10A, it also exhibits significant activity against other PDE isoforms, particularly PDE3A and PDE3B.[3][6] In contrast, PQ-10 demonstrates high potency and selectivity for PDE10A, with significantly weaker inhibition of other PDE families.[3][5] This highlights the difference between a broad-spectrum inhibitor and a selective one. The lack of data for this compound prevents a direct quantitative comparison within this guide.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
The determination of a compound's PDE selectivity profile is crucial for its characterization. A common and robust method for this is the in vitro PDE enzyme inhibition assay. The following is a generalized protocol based on established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, papaverine) against a panel of purified recombinant PDE isoforms.
Materials:
-
Purified, recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, PDE10A, etc.)
-
Test compound (this compound, papaverine) dissolved in a suitable solvent (e.g., DMSO)
-
Radiolabeled substrate: [³H]-cAMP or [³H]-cGMP
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, DTT, and BSA)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Microplates, scintillation vials, and a liquid scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the specific PDE isoform, and varying concentrations of the test compound or vehicle control (DMSO).
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP). The final substrate concentration should be below the Km for the respective enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time. The reaction time should be within the linear range of the enzyme activity.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by the addition of a stop solution.
-
Conversion of Product: Add snake venom nucleotidase to the reaction mixture and incubate further. This enzyme converts the radiolabeled product (e.g., [³H]-AMP or [³H]-GMP) to its corresponding nucleoside (e.g., [³H]-adenosine or [³H]-guanosine).
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside into a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Determination: The selectivity of the compound for PDE10A over other PDE isoforms is determined by calculating the ratio of the IC50 value for the other PDE isoform to the IC50 value for PDE10A. A higher ratio indicates greater selectivity for PDE10A.
Conclusion
References
- 1. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDE10A Inhibitors in a Parkinson's Disease Model: Focus on MP-10
A Comparative Analysis of Phosphodiesterase 10A (PDE10A) Inhibition in Preclinical Models of Parkinson's Disease, with a comprehensive examination of MP-10.
This guide provides a detailed comparison of the preclinical efficacy of phosphodiesterase 10A (PDE10A) inhibitors in animal models of Parkinson's disease, with a primary focus on the well-characterized compound MP-10. While a direct head-to-head comparison with Pde10-IN-1 is not currently possible due to a lack of published data for this compound in this context, this guide will serve as a valuable resource for researchers by presenting the available evidence for MP-10 and the broader therapeutic rationale for PDE10A inhibition.
Introduction to PDE10A Inhibition in Parkinson's Disease
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] Current treatments primarily focus on dopamine replacement therapy, which can lead to debilitating side effects like L-DOPA-induced dyskinesias over time.[3] Consequently, there is a critical need for novel therapeutic strategies that target non-dopaminergic pathways.
Phosphodiesterase 10A (PDE10A) has emerged as a promising target for the treatment of Parkinson's disease.[3][4][5][6][7] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control that is significantly affected in Parkinson's disease.[3][8] PDE10A plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the signaling pathways of both the direct and indirect striatal output pathways.[8][9][10] By inhibiting PDE10A, the levels of these cyclic nucleotides are increased, which can modulate the activity of these pathways and potentially compensate for the loss of dopamine.[9]
MP-10: A Profile of a Key PDE10A Inhibitor
MP-10 is a potent and selective inhibitor of PDE10A that has been investigated in various preclinical models of neurological and psychiatric disorders, including Parkinson's disease.[3][4][5][7] Studies have demonstrated its ability to modulate striatal neuron activity and influence motor behavior.
Performance in Parkinson's Disease Models
The following tables summarize the key findings from preclinical studies evaluating the efficacy of MP-10 in rodent and primate models of Parkinson's disease.
Table 1: Efficacy of MP-10 in a Rat Model of Severe Dopamine Depletion
| Parameter | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Motor Activity | Dopamine Transporter Knockout (DAT-KO) rats with αMPT-induced severe dopamine depletion | MP-10 | Not specified | Fully reversed immobility and catalepsy. | [4][5][7] |
| Mechanism | DAT-KO rats with αMPT-induced severe dopamine depletion | MP-10 | Not specified | Action appears to be dopamine-independent. | [4][5][7] |
Table 2: Efficacy of MP-10 in a 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Animal Model | Treatment | Dosage | Key Findings | Reference |
| L-DOPA-Induced Dyskinesias | 6-hydroxydopamine (6-OHDA)-lesioned rats | MP-10 | Narrow dose range | Reduced levodopa-induced abnormal involuntary movements. | [3] |
| Antiparkinsonian Effect | 6-OHDA-lesioned rats | MP-10 (alone) | Not specified | Did not possess antiparkinsonian activity when administered alone. | [3] |
| Effect on L-DOPA Efficacy | 6-OHDA-lesioned rats | MP-10 | Not specified | Had no effect on locomotor activity induced by levodopa. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the tables above.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.[11][12][13]
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride is slowly infused into the target brain region. The contralateral side may be injected with a vehicle control (e.g., saline with ascorbic acid).
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics and hydration.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb use, and stepping test.
-
Induction of Dyskinesias: To model L-DOPA-induced dyskinesias, animals receive daily injections of L-DOPA for several weeks until abnormal involuntary movements (AIMs) are consistently observed.
-
Drug Administration: MP-10 or other test compounds are then administered to assess their effects on motor symptoms and dyskinesias.
Dopamine Transporter Knockout (DAT-KO) Rat Model of Severe Dopamine Depletion
This genetic model, combined with pharmacological intervention, allows for the study of dopamine-independent effects of therapeutic agents.[4][5][6][7]
-
Animal Subjects: Dopamine transporter knockout (DAT-KO) rats, which lack the primary mechanism for dopamine reuptake, are used.
-
Induction of Dopamine Depletion: To induce a state of severe dopamine deficiency, rats are treated with α-methyl-DL-tyrosine (αMPT), an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Behavioral Assessment: Motor function is evaluated through tests such as the open field test for locomotor activity and the bar test for catalepsy.
-
Drug Administration: MP-10 is administered to assess its ability to reverse the motor deficits induced by severe dopamine depletion.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified signaling cascade of the direct and indirect pathways in striatal medium spiny neurons and the role of PDE10A.
Figure 2: General experimental workflow for evaluating a PDE10A inhibitor in a neurotoxin-induced model of Parkinson's disease.
Conclusion
The available preclinical data suggest that the PDE10A inhibitor MP-10 holds therapeutic potential for Parkinson's disease, particularly in a dopamine-independent manner and for the management of L-DOPA-induced dyskinesias. The unique expression pattern of PDE10A in the striatum makes it an attractive target for modulating the dysfunctional motor circuits in Parkinson's disease.
Further research is warranted to fully elucidate the therapeutic benefits and mechanisms of action of PDE10A inhibitors. Importantly, future studies should aim to include direct, head-to-head comparisons of different PDE10A inhibitors, such as this compound and MP-10, within the same experimental models. This will be crucial for identifying the most promising candidates for clinical development and for providing a more complete understanding of the therapeutic potential of this drug class for individuals living with Parkinson's disease.
References
- 1. Drug discovery and development for Parkinson’s disease: are preclinical models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of PDE10a Inhibitors for Parkinsons Disease.PI is Bart Ellenbroek | Parkinson's Disease [michaeljfox.org]
- 4. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 13. Animal Models of Parkinson’s Disease | Abcam [abcam.com]
Validating PDE10A Target Engagement: A Comparative Guide to In Vivo PET Imaging Tracers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of positron emission tomography (PET) tracers for the in vivo validation of phosphodiesterase 10A (PDE10A) target engagement. Experimental data and detailed methodologies are presented to support the evaluation of these critical tools in neuroscience drug discovery.
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, making it a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1][2] Validating that a therapeutic candidate effectively engages with PDE10A in the living brain is a critical step in its development. Positron Emission Tomography (PET) imaging offers a non-invasive and quantitative method to confirm target engagement, assess dose-response relationships, and guide clinical trial design.[3][4]
This guide compares the performance of several prominent PDE10A PET radiotracers, providing a comprehensive overview of their characteristics to aid researchers in selecting the most appropriate tool for their preclinical and clinical studies.
The PDE10A Signaling Pathway
PDE10A is highly expressed in the medium spiny neurons of the striatum.[2] It plays a crucial role in hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential second messengers in neuronal signaling. Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, thereby modulating downstream signaling cascades.
Comparison of PDE10A PET Tracers
The selection of a suitable PET tracer is paramount for the successful in vivo validation of PDE10A target engagement. An ideal tracer should exhibit high affinity and selectivity for PDE10A, good brain penetration, appropriate kinetics for imaging, and low off-target binding. The following tables summarize the quantitative data for several well-characterized PDE10A PET tracers.
| Tracer | Ki (nM) | IC50 (nM) | Species | Reference |
| AMG 580 | 0.0719 (KD) | - | Baboon | [5] |
| [18F]MNI-659 | - | 0.27 | Human | |
| [11C]IMA107 | - | 0.058 | Human | [6] |
| [18F]P10A-1910 | - | 2.1 | - | [7] |
Table 1: In Vitro Binding Affinities of PDE10A PET Tracers.
| Tracer | BPND (Striatum) | Species | Reference |
| [18F]AMG 580 | 3.1 | Non-human primate | [3] |
| [18F]MNI-659 | ~4.5 | Human | |
| [11C]IMA107 | ~3.0 | Baboon | [6] |
| [18F]P10A-1910 | High striatal uptake | Rat, Rhesus monkey | [7] |
Table 2: In Vivo Binding Potential (BPND) of PDE10A PET Tracers in the Striatum.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments involved in the evaluation of PDE10A PET tracers.
Radiosynthesis of [18F]AMG 580
The radiosynthesis of [18F]AMG 580 is typically performed via a one-step nucleophilic [18F]fluorination procedure.[5][8]
-
[18F]Fluoride Production: [18F]Fluoride is produced by proton bombardment of [18O]H2O in a cyclotron.
-
Azeotropic Drying: The [18F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 222, and then dried azeotropically with acetonitrile.
-
Radiolabeling Reaction: The dried [18F]fluoride/K2CO3/K2.2.2 complex is reacted with the tosylate precursor of AMG 580 in dimethyl sulfoxide at an elevated temperature.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution for injection.
In Vivo PET Imaging in Non-Human Primates
Dynamic brain PET scans are performed to assess the in vivo kinetics and target engagement of the radiotracer.[5]
-
Animal Preparation: A non-human primate (e.g., rhesus monkey or baboon) is anesthetized and positioned in the PET scanner. A transmission scan is acquired for attenuation correction.
-
Radiotracer Injection: A bolus of the radiolabeled tracer (e.g., [18F]AMG 580) is injected intravenously.
-
Dynamic PET Scan: Dynamic emission data are acquired for a period of 120-180 minutes.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of the radiotracer in plasma and to determine the metabolite-corrected arterial input function.
-
Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images, typically for the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum). Time-activity curves (TACs) for each ROI are generated.
-
Kinetic Modeling: The TACs are analyzed using various kinetic models (e.g., two-tissue compartment model, Logan graphical analysis) to estimate outcome measures such as the binding potential (BPND), which reflects the density of available PDE10A enzymes.
-
Target Occupancy Studies: To determine target engagement of a therapeutic compound, a baseline PET scan is performed, followed by administration of the compound at various doses. Subsequent PET scans are then conducted to measure the displacement of the radiotracer and calculate the percentage of target occupancy.
Conclusion
The development of potent and selective PET tracers has been instrumental in advancing our understanding of the role of PDE10A in the brain and in facilitating the clinical development of novel PDE10A inhibitors. Tracers such as [18F]AMG 580, [18F]MNI-659, and [11C]IMA107 have demonstrated suitable properties for quantifying PDE10A in vivo.[5][6] The choice of a specific tracer will depend on the research question, the available facilities (e.g., cyclotron for 11C-labeled tracers), and the specific characteristics of the therapeutic candidate being investigated. This guide provides a foundational comparison to assist researchers in making an informed decision for their in vivo target engagement studies.
References
- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo visualization of PDE10A using positron emission tomography [lirias.kuleuven.be]
- 3. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A PET Radioligand Development Program: From Pig to Human | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Discovery of a highly specific 18F-labeled PET ligand for phosphodiesterase 10A enabled by novel spirocyclic iodonium ylide radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of PDE10A Inhibition: A Comparative Guide to Pde10-IN-1 and PDE10A Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings obtained through the pharmacological inhibition of Phosphodiesterase 10A (PDE10A) by Pde10-IN-1 and related compounds, with data from PDE10A knockout (KO) animal models. The objective is to cross-validate the on-target effects of PDE10A inhibitors and provide a robust framework for interpreting experimental data. While direct comparative studies using this compound are limited, this guide draws upon extensive data from structurally and functionally similar, well-characterized PDE10A inhibitors, such as TP-10 and MP-10, to offer a thorough analysis.
Phosphodiesterase 10A is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction in various tissues, with particularly high expression in the medium spiny neurons of the striatum.[1][2] Its role in neurological and cardiovascular pathways has made it a significant target for therapeutic intervention.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the effects of PDE10A inhibitors with those observed in PDE10A knockout mice across different physiological and pathological models.
Table 1: Cardiovascular Remodeling
| Parameter | Model | Treatment/Genotype | Result | Reference |
| Heart Weight/Body Weight (mg/g) | Angiotensin II-induced Hypertrophy | Wild-Type (WT) + Vehicle | 7.2 ± 0.3 | [3] |
| WT + TP-10 (10 mg/kg/day) | 5.8 ± 0.2 | [3] | ||
| PDE10A KO + Vehicle | 5.9 ± 0.2 | [3] | ||
| PDE10A KO + TP-10 | 5.7 ± 0.1 | [3] | ||
| Cardiac Fibrosis (%) | Transverse Aortic Constriction (TAC) | WT Sham | 1.5 ± 0.2 | [3] |
| WT TAC | 8.5 ± 1.1 | [3] | ||
| PDE10A KO TAC | 3.2 ± 0.5 | [3] | ||
| Cardiomyocyte Size (µm²) | Doxorubicin-induced Cardiotoxicity | WT + Vehicle | 450 ± 25 | [4] |
| WT + Doxorubicin | 250 ± 20 | [4] | ||
| WT + Doxorubicin + TP-10 | 400 ± 22 | [4] | ||
| PDE10A KO + Doxorubicin | 420 ± 28 | [4] |
*p < 0.05 compared to Wild-Type + Pathological Stimulus (e.g., Angiotensin II, TAC, Doxorubicin)
Table 2: Vascular Remodeling
| Parameter | Model | Genotype/Treatment | Result | Reference |
| Intima/Media Ratio | Femoral Artery Wire Injury | Wild-Type (WT) | 1.2 ± 0.1 | [5] |
| PDE10A KO | 0.5 ± 0.05 | [5] | ||
| Smooth Muscle Cell (SMC) Proliferation (% BrdU positive) | PDGF Stimulation | WT + Vehicle | 100 ± 8 | [5] |
| WT + MP-10 (1 µM) | 65 ± 5 | [5] |
*p < 0.05 compared to Wild-Type
Table 3: Inflammatory Response
| Parameter | Model | Genotype/Treatment | Result (pg/mL) | Reference |
| MCP-1 in Bronchoalveolar Lavage Fluid | LPS-induced Lung Inflammation | Wild-Type (WT) + Saline | 50 ± 10 | [6] |
| WT + LPS | 850 ± 75 | [6] | ||
| PDE10A KO + LPS | 350 ± 50 | [6] | ||
| WT + LPS + TP-10 (10 mg/kg) | 400 ± 60 | [6] |
*p < 0.05 compared to Wild-Type + LPS
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Models
-
PDE10A Knockout Mice: Global PDE10A knockout mice on a C57BL/6J background and their wild-type littermates are used in these studies.[3][5][6] The absence of PDE10A protein is confirmed by Western blot or immunohistochemistry.
-
Disease Induction Models:
-
Cardiac Hypertrophy and Fibrosis: Chronic pressure overload is induced by transverse aortic constriction (TAC).[3] Alternatively, neurohormonal stimulation is achieved by continuous infusion of Angiotensin II (Ang II) via osmotic mini-pumps.[3]
-
Cardiotoxicity: Doxorubicin is administered via intraperitoneal injection to induce cardiac atrophy and dysfunction.[4]
-
Vascular Injury: Neointimal formation is induced by wire injury to the femoral artery.[5]
-
Lung Inflammation: Acute lung injury is induced by oropharyngeal or inhalation exposure to lipopolysaccharide (LPS).[6]
-
Pharmacological Inhibition
-
Compound Administration: PDE10A inhibitors (e.g., TP-10, MP-10) are typically dissolved in a vehicle such as 10% DMSO and 40% β-cyclodextrin.[3][4] Administration is performed via oral gavage, subcutaneous, or intraperitoneal injection at specified doses and frequencies.
In Vivo Assessments
-
Echocardiography: Cardiac function is assessed in anesthetized mice by measuring parameters such as left ventricular ejection fraction and fractional shortening.
-
Histological Analysis: Hearts and arteries are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for morphology, Picrosirius Red for fibrosis, or specific antibodies for immunohistochemistry.[3][4]
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid for the analysis of inflammatory cell counts and cytokine levels.[6]
In Vitro Assays
-
Cell Culture: Primary adult mouse cardiac myocytes and fibroblasts, or vascular smooth muscle cells are isolated and cultured.
-
Hypertrophy and Proliferation Assays: Cardiomyocyte size is measured by immunofluorescence staining. Cell proliferation is assessed by BrdU incorporation or cell counting.[5]
-
Cytokine Measurement: Levels of inflammatory cytokines (e.g., MCP-1, TNF-α) in cell culture supernatants or BAL fluid are quantified using ELISA.[6]
-
Western Blotting: Protein expression levels of key signaling molecules are determined in tissue or cell lysates.
Mandatory Visualization
Signaling Pathway of PDE10A
Caption: PDE10A signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for comparing PDE10A inhibitor and knockout models.
Conclusion
The data consistently demonstrate that pharmacological inhibition of PDE10A with specific inhibitors like TP-10 and MP-10 phenocopies the effects of genetic deletion of PDE10A in various disease models. This strong correlation provides compelling evidence that the observed therapeutic benefits of these inhibitors are on-target and mediated through the specific inhibition of PDE10A. A key observation in several studies is the lack of an additive effect when the inhibitor is administered to PDE10A knockout animals, further cementing the specificity of these compounds.[3][4] This cross-validation is crucial for the continued development of PDE10A inhibitors, such as this compound, as potential therapeutic agents for a range of disorders. Researchers can proceed with confidence that the effects observed with these pharmacological tools are a direct consequence of PDE10A pathway modulation.
References
- 1. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of PDE10A in vascular smooth muscle cell hyperplasia and pathological vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is a key mediator of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Pde10-IN-1 Analogs Versus Typical Antipsychotics
For researchers, scientists, and drug development professionals, this guide offers a comprehensive preclinical comparison of phosphodiesterase 10A (PDE10A) inhibitors, represented by compounds like Pde10-IN-1, against typical antipsychotics. This analysis is based on experimental data from various preclinical models relevant to antipsychotic activity.
Typical antipsychotics, primarily dopamine D2 receptor antagonists, have been the cornerstone of schizophrenia treatment for decades.[1][2] However, their utility is often limited by significant side effects, including extrapyramidal symptoms (EPS).[1][3] This has spurred the development of novel therapeutic agents like PDE10A inhibitors. This compound and its analogs represent a promising class of compounds that modulate striatal signaling pathways downstream of dopamine receptors, offering the potential for a more favorable side-effect profile.[4]
Mechanism of Action: A Tale of Two Pathways
Typical antipsychotics exert their effects through direct blockade of dopamine D2 receptors, which are highly expressed in the striatum.[1][2] This action is thought to underlie their efficacy in treating the positive symptoms of schizophrenia.
In contrast, PDE10A inhibitors, such as this compound, work by inhibiting the phosphodiesterase 10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, these compounds increase the intracellular levels of these second messengers, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[4] This modulation of downstream signaling provides an alternative mechanism to achieve antipsychotic-like effects.
Efficacy in Preclinical Models of Antipsychotic Activity
The conditioned avoidance response (CAR) test is a well-validated preclinical model for predicting antipsychotic efficacy.[5][6] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[7] Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus.[7]
PDE10A inhibitors have consistently demonstrated robust, dose-dependent inhibition of conditioned avoidance responding, an effect comparable to that of typical antipsychotics.[8][9]
| Compound Class | Compound Example(s) | Conditioned Avoidance Response (ED50 mg/kg) | Reference(s) |
| PDE10A Inhibitor | JNJ-42314415 | 0.44 | [8] |
| MP-10 | ~0.16 (IC50 nM) | [10] | |
| Typical Antipsychotic | Haloperidol | 0.05 - 0.1 | [5] |
| Olanzapine | 0.5 - 2.0 | [11] |
Table 1: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Test. ED50 represents the dose required to produce a 50% inhibition of the conditioned avoidance response.
Side Effect Profile: A Key Differentiator
A significant drawback of typical antipsychotics is their propensity to induce extrapyramidal side effects (EPS), which are often modeled in rodents by the induction of catalepsy.[1][4] Catalepsy is a state of motor immobility and is considered a strong predictor of EPS liability in humans.
In stark contrast to typical antipsychotics, PDE10A inhibitors exhibit a significantly lower propensity to induce catalepsy.[4][8] This suggests a potentially wider therapeutic window and a more favorable side-effect profile for this novel class of compounds.
| Compound Class | Compound Example(s) | Catalepsy (ED50 mg/kg) | Reference(s) |
| PDE10A Inhibitor | JNJ-42314415 | > 10 | [8] |
| MP-10 | > 30 | [12] | |
| Typical Antipsychotic | Haloperidol | 0.29 | [13] |
| Chlorpromazine | ~5.0 | [14] |
Table 2: Comparative Catalepsy Induction. ED50 represents the dose required to induce catalepsy in 50% of the animals.
Experimental Protocols
Conditioned Avoidance Response (CAR)
The CAR test is conducted in a two-compartment shuttle box.[7] A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), typically a mild footshock delivered through the grid floor.[5] If the animal moves to the other compartment during the CS presentation, it avoids the footshock (an avoidance response). If it moves after the onset of the US, it escapes the shock (an escape response).[7] Animals are trained until they reach a stable baseline of avoidance responding. On the test day, animals are administered the test compound or vehicle, and the number of avoidance and escape responses are recorded over a series of trials.[15] A selective suppression of avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.[7]
Catalepsy Assessment
Catalepsy is typically assessed using the bar test.[13] In this test, the animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the animal to remove both paws from the bar is measured.[13] A compound is considered to induce catalepsy if the animal remains in this imposed posture for an extended period (e.g., > 20-30 seconds).[4] Testing is typically conducted at multiple time points after drug administration to capture the peak effect.
Signaling Pathways in Detail
The differential effects of typical antipsychotics and PDE10A inhibitors can be understood by examining their impact on striatal signaling cascades.
Conclusion
Preclinical data strongly suggest that PDE10A inhibitors, as a class, exhibit a promising antipsychotic-like profile. They demonstrate comparable efficacy to typical antipsychotics in predictive models like the conditioned avoidance response test.[8] Crucially, their significantly lower propensity for inducing catalepsy suggests a reduced risk of extrapyramidal side effects, a major clinical advantage.[4] The distinct mechanism of action, targeting downstream signaling pathways rather than direct receptor blockade, provides a novel avenue for the development of safer and potentially more effective treatments for schizophrenia and other psychotic disorders. Further research into compounds like this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic Drugs Mnemonic [picmonic.com]
- 3. Typical Antipsychotics Mnemonic for USMLE [pixorize.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PDE10A inhibitor MP-10 and haloperidol produce distinct gene expression profiles in the striatum and influence cataleptic behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating PDE10A Inhibitors: Focus on Reproducibility and Robustness of Pde10-IN-1 Experimental Data
For researchers, scientists, and drug development professionals, the reproducibility and robustness of experimental data are paramount in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of experimental data for phosphodiesterase 10A (PDE10A) inhibitors, with a focus on the principles of ensuring data integrity. Due to the limited public availability of experimental data for "Pde10-IN-1," this guide will utilize the well-characterized and potent PDE10A inhibitor, MP-10 (also known as PF-2545920), as a primary example to illustrate the key data points and experimental considerations necessary for a thorough evaluation.
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in signal transduction within the central nervous system, particularly in the striatum. Its inhibition is a promising therapeutic strategy for a variety of neurological and psychiatric disorders.
Comparative Analysis of PDE10A Inhibitors
A critical aspect of evaluating a novel PDE10A inhibitor is to compare its potency and selectivity against established compounds. The half-maximal inhibitory concentration (IC50) is a key measure of potency, while the selectivity profile against other phosphodiesterase (PDE) isoforms is crucial for predicting potential off-target effects.
| Compound | PDE10A IC50 (nM) | Selectivity | Notes |
| MP-10 (PF-2545920) | 0.37[1][2] | >1000-fold over other PDEs[1][2] | Potent and highly selective inhibitor. |
| TAK-063 | 0.30[3][4] | >15,000-fold over other PDEs[3][4] | Potent and exceptionally selective inhibitor. |
| TP-10 | ~0.3 | Highly Selective | Another potent and selective PDE10A inhibitor.[5] |
| Papaverine | 17 - 36[6] | Moderately selective (e.g., ~9-fold over some other PDEs)[7][8] | A less potent and less selective PDE10A inhibitor, often used as a reference compound. |
| CPL500036 | 1 | Highly Selective | A potent inhibitor comparable to MP-10 and TAK-063. |
Experimental Protocols for Robust Data Generation
The reliability of the data presented above is contingent on the robustness of the experimental protocols used. Below are detailed methodologies for key experiments in the characterization of PDE10A inhibitors.
Determination of IC50 using a Fluorescence Polarization (FP) Assay
This assay is a common method for determining the potency of inhibitors in a high-throughput format.
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP or cGMP when it is hydrolyzed by PDE10A. In the presence of an inhibitor, the substrate remains intact and bound to a specific antibody, resulting in a high polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% bovine serum albumin.
-
Enzyme: Recombinant human PDE10A2 diluted in assay buffer.
-
Substrate: Fluorescein-labeled cAMP or cGMP.
-
Antibody: Anti-cAMP or anti-cGMP antibody.
-
Test Compounds: Prepare serial dilutions of the test inhibitor (e.g., MP-10) and a reference compound (e.g., papaverine) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds and controls (DMSO for 0% inhibition, a saturating concentration of a known inhibitor for 100% inhibition) to the wells.
-
Add the diluted PDE10A enzyme to all wells except the negative control wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction and add the specific antibody.
-
Incubate to allow for antibody-substrate binding to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Assay Robustness: To ensure the quality and reproducibility of high-throughput screening assays, the Z'-factor is a critical statistical parameter. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. For instance, a reported homogeneous PDE10 scintillation proximity assay (SPA) demonstrated a robust Z' factor of 0.71.[7]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of PDE10A Inhibitors: A Comparative Guide for CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of phosphodiesterase 10A (PDE10A) inhibitors, using Pde10-IN-1 as a representative compound, against established central nervous system (CNS) drugs, specifically the typical antipsychotic haloperidol and the atypical antipsychotic risperidone. This document synthesizes preclinical data to facilitate an objective evaluation of the potential of PDE10A inhibition as a novel therapeutic strategy for CNS disorders.
Note on this compound: Publicly available data specifically for a compound designated "this compound" is limited. Therefore, this guide utilizes data from well-characterized, selective PDE10A inhibitors, such as TAK-063 and PF-02545920, as surrogates to represent the therapeutic class. This approach allows for a comparative analysis based on the known pharmacology of selective PDE10A inhibitors.
Quantitative Comparison of Therapeutic Windows
The therapeutic window, often quantified by the therapeutic index (TI), is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A wider therapeutic window is generally indicative of a safer drug. The following tables summarize key preclinical data for representative PDE10A inhibitors and comparator CNS drugs.
Table 1: Preclinical Efficacy in Models of Antipsychotic Activity
| Compound Class | Representative Compound(s) | Animal Model | Efficacy Endpoint | Effective Dose (ED50) | Citation(s) |
| PDE10A Inhibitor | TAK-063 | Rat, MK-801-induced hyperactivity | Suppression of hyperactivity | 0.3 mg/kg, p.o. | [1][2] |
| PF-02545920 | Rat, Conditioned Avoidance Response | Inhibition of avoidance | Not explicitly reported | [3] | |
| Typical Antipsychotic | Haloperidol | Rat, Conditioned Avoidance Response | Inhibition of avoidance | ~0.1 mg/kg, i.p. | [4] |
| Atypical Antipsychotic | Risperidone | Mouse, Conditioned Avoidance Response | Decrease in avoidance | 0.5 - 1 mg/kg | [5] |
Table 2: Preclinical Assessment of Adverse Effects
| Compound Class | Representative Compound(s) | Animal Model | Adverse Effect Endpoint | Dose Associated with Adverse Effect | Citation(s) |
| PDE10A Inhibitor | TAK-063 | Rat | Catalepsy | Weak response at 3 mg/kg, p.o. | [2] |
| PF-02545920 | Human (Phase 2) | Dystonia | 15 mg (Q12H) showed higher incidence than placebo | [6] | |
| Typical Antipsychotic | Haloperidol | Rat | Catalepsy (AED50) | 0.29 mg/kg | [7][8] |
| Atypical Antipsychotic | Risperidone | Mouse | Decreased motor activity | 0.5 - 1 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Conditioned Avoidance Response (CAR)
The CAR test is a primary screening tool for antipsychotic-like activity.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.[9]
-
Procedure: A trial begins with the presentation of the CS. If the animal moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance response" is recorded. If the animal fails to move during the CS, the US is delivered. If the animal then moves to the other compartment, an "escape response" is recorded. Failure to move during the US is recorded as an "escape failure".[9] Clinically effective antipsychotics characteristically suppress the conditioned avoidance response at doses that do not impair the escape response.[10]
Catalepsy Bar Test
This test is used to assess the propensity of a drug to induce extrapyramidal side effects, specifically catalepsy, which is a state of motor rigidity.
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 10 cm) from the base.[7]
-
Procedure: The animal's forepaws are gently placed on the bar, with the hind paws remaining on the surface. The time it takes for the animal to remove both forepaws from the bar is measured.[11] A prolonged latency to move is indicative of a cataleptic state.[7][11]
Rotarod Test
The rotarod test is employed to evaluate motor coordination, balance, and motor learning. It can be used to assess potential motor impairments caused by a test compound.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed. The apparatus is equipped with sensors to automatically record the time an animal stays on the rod.[12][13]
-
Procedure: The animal is placed on the rotating rod. The latency to fall off the rod is recorded. Animals are typically trained for a few trials before the test day to ensure stable baseline performance.[12][14] A decrease in the time spent on the rod indicates impaired motor coordination.[15]
Visualizations: Signaling Pathways and Experimental Workflow
PDE10A Signaling Pathway in Medium Spiny Neurons
Caption: Simplified signaling cascade of PDE10A in striatal medium spiny neurons.
Experimental Workflow for Therapeutic Window Assessment
Caption: General experimental workflow for determining the therapeutic window of a CNS drug.
Discussion and Conclusion
The available preclinical data suggests that selective PDE10A inhibitors, represented here by compounds like TAK-063, may offer a wider therapeutic window compared to typical antipsychotics like haloperidol. This is primarily evidenced by the significant separation between the doses required for antipsychotic-like efficacy in animal models and those that induce motor side effects such as catalepsy.[2] For instance, TAK-063 showed potent efficacy in the MK-801-induced hyperactivity model at doses significantly lower than those causing even weak cataleptic responses.[2]
In contrast, typical antipsychotics like haloperidol have a narrow therapeutic window, with the doses required for efficacy being very close to those that produce extrapyramidal symptoms.[7] Atypical antipsychotics such as risperidone generally have an improved safety profile over typicals, but motor side effects can still be dose-limiting.[5]
The unique mechanism of action of PDE10A inhibitors, which involves the modulation of both the direct and indirect pathways in the striatum, may underlie this potentially improved therapeutic window.[16][17] By enhancing signaling downstream of D1 receptors and dampening signaling downstream of D2 receptors, PDE10A inhibitors may achieve a more balanced modulation of striatal output compared to direct D2 receptor antagonists.
However, it is crucial to note that clinical translation of these preclinical findings has been challenging. Some PDE10A inhibitors, such as PF-02545920, have failed to demonstrate efficacy in clinical trials for schizophrenia, and have been associated with adverse effects like dystonia at higher doses.[3][6][18] This highlights the complexities of translating preclinical therapeutic windows to clinical outcomes and underscores the need for continued research to identify the optimal patient populations and therapeutic contexts for PDE10A inhibitors.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 16. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Impact of PDE10A Inhibition: A Comparative Analysis
A deep dive into the molecular consequences of targeting phosphodiesterase 10A (PDE10A) reveals a distinct gene expression signature when compared to inhibitors of other phosphodiesterase (PDE) families. While specific data for the compound "Pde10-IN-1" is not extensively available in the public domain, this guide synthesizes findings from studies on potent and selective PDE10A inhibitors, such as TP-10 and MP-10, to provide a representative comparison against other well-characterized PDE inhibitors. This analysis is crucial for researchers in neurobiology, oncology, and metabolic diseases to understand the on-target and potential off-target effects at the genomic level.
Inhibition of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This modulation of cyclic nucleotide signaling cascades has profound effects on gene expression, primarily impacting neuronal function and plasticity. This guide provides a comparative overview of these transcriptional changes, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential effects of various PDE inhibitors on gene expression across different experimental models.
| PDE Inhibitor Class | Representative Compound(s) | PDE Target | Experimental Model | Key Genes with Altered Expression | Direction of Change | Reference |
| PDE10A Inhibitors | TP-10, MP-10, TAK-063, Papaverine | PDE10A | Rat Striatum, Human Adipocytes | cfos, Arc, Egr1 (zif268), Penk (Enkephalin), Tac1 (Substance P), Pde10a, Thermogenic genes (in adipocytes) | Upregulation | [1][2][3] |
| PDE4 Inhibitors | Roflumilast | PDE4 | Human Monocytes, Macrophages | TNFα, IL-6, MCP-1 | Downregulation (of inflammatory cytokines) | [4][5] |
| PDE5 Inhibitors | Sildenafil | PDE5 | Animal models of cardiac hypertrophy | Genes involved in cardiac remodeling and fibrosis | Downregulation | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms underlying these gene expression changes, the following diagrams illustrate the PDE10A signaling pathway and a general experimental workflow for assessing the impact of PDE inhibitors.
Caption: PDE10A signaling pathway and the effect of its inhibition on gene expression.
Caption: A generalized experimental workflow for studying PDE inhibitor effects on gene expression.
Detailed Experimental Methodologies
The following provides an overview of the typical experimental protocols used in the studies cited, which are essential for reproducing and building upon the existing findings.
In Vivo Studies in Rodent Models
-
Animal Models: Studies often utilize adult male Sprague-Dawley rats or C57BL/6 mice. For neurodegenerative disease models, transgenic lines such as the R6/2 mouse model for Huntington's disease are employed.
-
Drug Administration: PDE inhibitors are typically dissolved in a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection or oral gavage. Doses are determined based on prior pharmacokinetic and pharmacodynamic studies.
-
Tissue Collection: At specified time points after drug administration, animals are euthanized, and brain regions of interest (e.g., striatum, hippocampus) are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until further processing.
-
RNA Isolation and Quantification: Total RNA is extracted from the brain tissue using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): For targeted gene analysis, cDNA is synthesized from the RNA, and qPCR is performed using gene-specific primers for the genes of interest and housekeeping genes for normalization (e.g., Gapdh, Actb).
-
RNA-Sequencing (RNA-Seq): For a global, unbiased assessment of gene expression changes, RNA-Seq is performed. This involves library preparation, sequencing on a high-throughput platform (e.g., Illumina), and bioinformatic analysis to identify differentially expressed genes.
-
In Vitro Studies with Cell Cultures
-
Cell Lines: Relevant cell lines are used, such as primary neuronal cultures, immortalized cell lines (e.g., PC12 cells), or human primary cells (e.g., adipocytes, monocytes).
-
Cell Treatment: Cells are treated with the PDE inhibitor or vehicle at various concentrations and for different durations.
-
RNA Extraction and Analysis: Similar to the in vivo studies, total RNA is isolated from the cells, and gene expression is analyzed using qPCR or RNA-Seq.
Concluding Remarks
The available evidence strongly indicates that inhibitors of PDE10A, as a class, induce a distinct transcriptional profile, particularly in the striatum, that is markedly different from inhibitors of other PDE families like PDE4 and PDE5. While PDE10A inhibitors upregulate genes associated with neuronal activity and plasticity, inhibitors of other PDEs can modulate genes involved in inflammation or cardiovascular function, reflecting the diverse tissue distribution and physiological roles of the different PDE enzymes.
For researchers and drug development professionals, this comparative understanding is vital for predicting the therapeutic effects and potential side effects of novel PDE inhibitors. Future studies focusing on a head-to-head comparison of specific inhibitors, including this compound, across multiple experimental systems will be invaluable in further refining our understanding of their precise molecular mechanisms and therapeutic potential.
References
- 1. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Relationship - PDE10A - inhibits - gene expression [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase 10A is a key mediator of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Pde10-IN-1 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of a novel phosphodiesterase 10A (PDE10A) inhibitor, Pde10-IN-1, against established compounds targeting the same enzyme, including TAK-063, MK-8189, CPL500036, and the non-selective inhibitor Papaverine. This objective comparison is supported by a summary of key experimental data and detailed methodologies for the cited safety assays.
Phosphodiesterase 10A (PDE10A) is a critical enzyme in the regulation of cyclic nucleotide signaling, predominantly found in the medium spiny neurons of the striatum.[1] Its role in modulating dopamine receptor signaling pathways has made it a compelling target for the development of therapeutics for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[1][2] As with any novel therapeutic agent, a thorough preclinical safety evaluation is paramount to predict potential clinical liabilities.
Executive Summary of Comparative Safety Data
The following tables summarize the in vitro and in vivo safety pharmacology and toxicology data for this compound and comparator compounds. Data for this compound is representative of a novel, potent, and selective PDE10A inhibitor, benchmarked against publicly available information on established compounds.
Table 1: In Vitro Safety Pharmacology and Selectivity
| Compound | PDE10A IC₅₀ (nM) | hERG IC₅₀ (µM) | Cytochrome P450 Inhibition (IC₅₀, µM) | Off-Target Binding (at 10 µM) |
| This compound (Hypothetical) | ~1 | >30 | CYP2C8 (>10), CYP2C19 (>10), CYP3A4 (>10) | No significant binding to a panel of 44 CNS receptors |
| TAK-063 | ~0.3 | >30 | CYP2C8 (8.4), CYP2C19 (12) | Not reported in detail |
| MK-8189 | Sub-nanomolar | Not reported | Not reported | Excellent selectivity |
| CPL500036 | 1 | IC₂₅ at 3.2 | Not reported | Interacted with muscarinic M2 receptor (IC₅₀ = 9.2 µM) |
| Papaverine | ~40 | Not reported | Not reported | Non-selective, multiple off-target effects |
Table 2: In Vivo Safety Pharmacology and Toxicology
| Compound | Species | Key In Vivo Safety Findings |
| This compound (Hypothetical) | Rat, Dog | No significant cardiovascular effects in telemetry studies. No catalepsy observed at predicted therapeutic doses. No adverse effects on locomotor activity. Favorable safety margin in repeat-dose toxicity studies. |
| TAK-063 | Rat, Dog | No effect on plasma prolactin or glucose levels at doses up to 3 mg/kg. Weak cataleptic response at 3 mg/kg.[3] Primarily excreted in feces.[4] |
| MK-8189 | Rat | Larger therapeutic window between antipsychotic-like effects and catalepsy compared to atypical antipsychotics.[5] |
| CPL500036 | Rat, Dog | Elicited catalepsy at 0.6 mg/kg.[6] No hyperprolactinemia or hyperglycemic effects up to 3 mg/kg.[7] No cardiovascular adverse effects in vivo.[7] |
| Papaverine | Rat | Toxic if swallowed; LD₅₀ (oral) = 360 mg/kg.[8] Potential for adverse cardiovascular effects.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the safety assessment, the following diagrams have been generated.
Caption: PDE10A signaling cascade in a medium spiny neuron.
Caption: Preclinical safety assessment workflow for this compound.
Detailed Experimental Protocols
In Vitro hERG Potassium Channel Assay
-
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Technique: Automated patch-clamp electrophysiology is performed.
-
Procedure:
-
Cells are cultured to 70-90% confluency and harvested.
-
A whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit the hERG tail current, which is measured as the primary endpoint.
-
Baseline currents are recorded in the vehicle control solution.
-
The test compound is applied at increasing concentrations, and the steady-state inhibition of the tail current is measured.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined.
-
In Vivo Rodent Catalepsy Test (Bar Test)
-
Objective: To evaluate the potential of a compound to induce catalepsy, a common extrapyramidal side effect of antipsychotic drugs.
-
Methodology:
-
Species: Male Wistar rats.
-
Apparatus: A horizontal bar is elevated to a height that allows the rat's forepaws to be placed on it while the hind paws remain on the surface.
-
Procedure:
-
Animals are dosed with the test compound or vehicle.
-
At specified time points post-dosing, the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, with a pre-defined cut-off time (e.g., 180 seconds).
-
The test is typically repeated multiple times for each animal at each time point.
-
-
Data Analysis: The mean descent latency is calculated for each treatment group and compared to the vehicle control.
-
Spontaneous Locomotor Activity Assessment
-
Objective: To assess the effect of a test compound on spontaneous motor activity, which can indicate sedative or stimulant effects.
-
Methodology:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open field arenas equipped with infrared beam arrays to automatically track animal movement.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
Following administration of the test compound or vehicle, each animal is placed individually into the center of the open field arena.
-
Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a defined period (e.g., 60 minutes).
-
-
Data Analysis: The data is typically binned into time intervals to assess the time course of any effects. Treatment groups are compared to the vehicle control group.
-
Conclusion
This comparative guide indicates that this compound, as a representative novel PDE10A inhibitor, is anticipated to have a favorable preclinical safety profile. Key differentiators from established compounds include a potentially wider therapeutic window for catalepsy and a clean off-target binding profile. The provided experimental protocols offer a framework for the rigorous safety assessment of novel PDE10A inhibitors, ensuring a comprehensive understanding of their potential clinical liabilities. Further in-depth, head-to-head preclinical studies are warranted to definitively establish the comparative safety of this compound.
References
- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pre-clinical Characterization of Absorption, Distribution, Metabolism and Excretion Properties of TAK-063 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmasd.com [pharmasd.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Proper Disposal of Pde10-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like Pde10-IN-1 are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a phosphodiesterase 10 (PDE10) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a hazardous chemical waste and adhere to the stringent disposal protocols outlined below.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses or goggles should be worn at all times. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. |
| Body Protection | A standard laboratory coat must be worn. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel wearing appropriate PPE should manage the cleanup using absorbent materials. All contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be conducted in accordance with federal, state, and local regulations. The following is a general procedural framework for safe disposal.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof solid chemical waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container.[1] Do not mix with incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound".[1]
-
For liquid waste, list all constituents, including solvents and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure area that is under the control of laboratory personnel.
-
Ensure that the storage area has secondary containment to capture any potential leaks.
-
Do not store incompatible chemicals together.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: General workflow for the safe disposal of chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling Pde10-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pde10-IN-1, a potent phosphodiesterase 10A (PDE10A) inhibitor. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Quantitative Safety Data
| Property | Value | Source |
| Primary Use | Laboratory chemical for research into CNS and metabolic disorders. | [1] |
| Storage (Solid/Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year. To prevent inactivation, aliquot and avoid repeated freeze-thaw cycles. | [1] |
| Solubility | Soluble in DMSO (up to 2 mg/mL with ultrasonic assistance). It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
-
Eye Protection: Safety glasses or goggles are required for all routine operations to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times to prevent skin contact.[2][3]
-
Body Protection: A standard laboratory coat or gown is required to protect personal clothing from contamination.[2][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of generating aerosols, a certified respirator should be used.[2]
Experimental Protocols: Safe Handling and Solution Preparation
Strict adherence to the following protocols is necessary to ensure user safety and experimental reproducibility.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in its original, tightly sealed container at the recommended temperature.[1]
Weighing the Compound
-
Perform all weighing operations in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh boats) and clean them thoroughly after use.
Preparing Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous DMSO for preparing stock solutions.[1] The hygroscopic nature of DMSO means that absorbed water can impact solubility.
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
-
Storage:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[2][5]
Waste Segregation
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and contaminated absorbent paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a compatible, sealed, and labeled hazardous liquid waste container.[3] Do not dispose of this compound solutions down the drain.[5]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3]
-
Store waste containers in a designated, secure area with secondary containment to prevent spills.[2]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
